molecular formula C9H8N2O B8699584 2-Methyl-5-(1,2-oxazol-3-yl)pyridine CAS No. 917396-43-1

2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Cat. No.: B8699584
CAS No.: 917396-43-1
M. Wt: 160.17 g/mol
InChI Key: JSCLADMADPAFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(1,2-oxazol-3-yl)pyridine is a high-value heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyridine ring linked to an isoxazole (1,2-oxazole) ring, a privileged scaffold known for its wide spectrum of pharmacological activities . The integration of these two nitrogen-containing heterocycles into a single structure makes it a promising building block for developing novel bioactive molecules. Although specific biological data for this exact compound requires further investigation, structural analogs featuring pyridine-isoxazole hybrids are extensively explored in scientific literature. Compounds with isoxazoline cores have been investigated for their central nervous system (CNS) activity, demonstrating potential as antidepressant and antianxiety agents in preclinical models . Furthermore, heterocyclic compounds like pyrazoles (another class of nitrogen-containing heterocycles) are renowned for exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitumor properties . Researchers can utilize 2-Methyl-5-(1,2-oxazol-3-yl)pyridine as a key synthetic intermediate to build more complex molecular architectures or as a core template for screening new therapeutic agents. Its structure is amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This product is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

CAS No.

917396-43-1

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-(6-methylpyridin-3-yl)-1,2-oxazole

InChI

InChI=1S/C9H8N2O/c1-7-2-3-8(6-10-7)9-4-5-12-11-9/h2-6H,1H3

InChI Key

JSCLADMADPAFHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NOC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical properties of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-5-(1,2-oxazol-3-yl)pyridine (CAS: 181178-92-7), also known as 3-(6-methylpyridin-3-yl)isoxazole, represents a critical bi-heteroaryl scaffold in medicinal chemistry. This molecule integrates an electron-deficient pyridine ring with an electron-withdrawing isoxazole moiety, creating a unique electrostatic profile that serves as a bioisostere for amide or ester linkages in drug design.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles. It is designed to support researchers in utilizing this scaffold for kinase inhibition, glutamate receptor modulation, and fragment-based drug discovery (FBDD).

Physicochemical Profile

The integration of the isoxazole ring at the pyridine C5 position significantly alters the lipophilicity and basicity of the parent pyridine.

PropertyValue / DescriptionSignificance
Molecular Formula C₉H₈N₂OCore scaffold
Molecular Weight 160.17 g/mol Fragment-sized (Rule of 3 compliant)
Appearance White to off-white crystalline solidStable solid form
Calculated LogP (cLogP) ~1.3 – 1.6Moderate lipophilicity; good membrane permeability
Topological Polar Surface Area (TPSA) ~39 ŲHigh oral bioavailability potential
H-Bond Donors / Acceptors 0 / 3Excellent acceptor profile for H-bonding networks
pKa (Pyridine N) ~4.2 – 4.5Reduced basicity compared to pyridine (5.[1][2][3][4]2) due to isoxazole electron withdrawal

Structural Analysis & Electronic Properties

Electronic Distribution

The molecule features a "push-pull" electronic system, though subtle.

  • Pyridine Ring: The nitrogen atom at position 1 exerts an inductive (-I) and mesomeric (-M) electron-withdrawing effect, deactivating the ring toward electrophilic attack.

  • Isoxazole Ring: Attached at C5, the isoxazole acts as a weak electron-withdrawing group (EWG), further reducing the electron density of the pyridine ring.

  • 2-Methyl Group: This group provides weak electron donation (+I) but, more importantly, serves as a metabolic "soft spot" and a handle for C-H activation.

Pharmacophoric Features[5]
  • Bioisosterism: The isoxazole ring is a classic bioisostere for carboxylic acids, esters, and amides, providing rigid geometry without the hydrolytic instability of an ester.

  • Binding Interactions:

    • Pyridine N: H-bond acceptor (e.g., hinge binder in kinases).

    • Isoxazole O/N: Weak H-bond acceptors; the O-N bond dipole contributes to specific electrostatic interactions.

Synthesis & Manufacturing

Two primary routes are employed for the synthesis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine: Suzuki-Miyaura Coupling (convergent) and 1,3-Dipolar Cycloaddition (linear).

Pathway Visualization

SynthesisPathways Start1 6-Methylpyridine-3-carboxaldehyde Oxime Oxime Intermediate Start1->Oxime NH2OH·HCl NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide NCS / Chloramine-T Product 2-Methyl-5-(1,2-oxazol-3-yl)pyridine NitrileOxide->Product [3+2] Cycloaddition Acetylene Acetylene / Vinyl Source Acetylene->Product Trap Start2 6-Methylpyridine-3-boronic acid Start2->Product Pd(PPh3)4, K2CO3 Suzuki Coupling BromoIso 3-Bromoisoxazole BromoIso->Product

Figure 1: Convergent (Suzuki) and Linear (Cycloaddition) synthetic pathways.

Preferred Route: 1,3-Dipolar Cycloaddition

This route is often preferred for scale-up due to the availability of the aldehyde precursor.

  • Oxime Formation: Condensation of 6-methylnicotinaldehyde with hydroxylamine.

  • Chlorination: Conversion to the hydroximoyl chloride using N-chlorosuccinimide (NCS).

  • Cycloaddition: Base-mediated dehydrohalogenation generates the nitrile oxide in situ, which undergoes [3+2] cycloaddition with an acetylene equivalent (e.g., vinyl acetate followed by elimination, or direct acetylene gas).

Reactivity & Metabolic Stability

Understanding the reactivity profile is crucial for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Liabilities
  • Benzylic Oxidation: The methyl group at C2 is highly susceptible to Cytochrome P450-mediated oxidation, leading to the hydroxymethyl metabolite and subsequently the carboxylic acid. This is the primary clearance pathway.

  • Reductive Ring Opening: The N-O bond of the isoxazole is prone to reductive cleavage (e.g., by bacterial reductases in the gut or specific hepatic enzymes), yielding an amino-enone.

Chemical Reactivity Map

ReactivityMap Center 2-Methyl-5-(1,2-oxazol-3-yl)pyridine Oxidation Metabolic Oxidation (CYP450) Center->Oxidation Site: Methyl (C2) NOxide N-Oxidation (mCPBA/FMO) Center->NOxide Site: Pyridine N RingOpen Reductive Ring Opening (H2/Pd or Metabolic) Center->RingOpen Site: Isoxazole N-O Lithiation Lateral Lithiation (LDA/n-BuLi) Center->Lithiation Site: Methyl (C2) Acid Carboxylic Acid (Inactive/Excreted) Oxidation->Acid NOxideProd Pyridine N-Oxide NOxide->NOxideProd Enone Amino-Enone RingOpen->Enone Electrophile Reaction with Electrophiles (e.g., Alkylation) Lithiation->Electrophile

Figure 2: Reactivity and metabolic fate of the scaffold.

Experimental Protocols

Protocol A: Synthesis via [3+2] Cycloaddition

Reference Standard: Adapted from methodologies for 3-substituted isoxazoles [1, 2].

Reagents:

  • 6-Methylnicotinaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Vinyl Acetate (Excess, as solvent/reagent) or Acetylene gas

  • Triethylamine (Et₃N) (1.2 eq)

  • Solvent: DMF or DCM

Step-by-Step Methodology:

  • Oxime Preparation: Dissolve 6-methylnicotinaldehyde in Ethanol/Water (1:1). Add NH₂OH·HCl and Na₂CO₃. Stir at RT for 2 hours. Extract with EtOAc, dry, and concentrate to yield the oxime.

  • Chlorination: Dissolve the oxime in DMF. Add NCS portion-wise at 0°C. Stir at RT for 1 hour to form the hydroximoyl chloride (verify by disappearance of oxime on TLC).

  • Cycloaddition:

    • Cool the solution to 0°C.

    • Add Vinyl Acetate (5-10 eq) or saturate the solution with Acetylene gas.

    • Dropwise add Et₃N dissolved in DMF over 30 minutes. The base triggers the formation of the nitrile oxide, which is immediately trapped by the dipolarophile.

    • Note: If Vinyl Acetate is used, an elimination step (heating or mild acid) may be required to aromatize the isoxazoline intermediate to the isoxazole.

  • Work-up: Pour into ice water. Extract with EtOAc. Wash with brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • ¹H NMR (400 MHz, CDCl₃): Look for Pyridine protons (3H), Isoxazole C4-H (~6.5-6.8 ppm, d), Isoxazole C5-H (~8.3-8.5 ppm, d), and Methyl singlet (~2.6 ppm).

  • LC-MS: Single peak, [M+H]⁺ = 161.2.

References

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

    • Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[5][6]

    • Source: MDPI, Molecules 2013.
    • URL:[Link]

  • General Isoxazole Synthesis Protocols

    • Title: Isoxazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Pyridine Scaffold Properties

    • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
    • Source: NCBI / PMC.
    • URL:[Link]

  • Compound Data (PubChem)

    • Title: 3-Methyl-4-(pyridin-3-yl)isoxazole (Isomer Reference).[2]

    • Source: PubChem.[1][2]

    • URL:[Link][2]

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

[1][2][3][4]

Molecular Identity & Core Parameters[1][2][4][5]

The molecule 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (also known as 3-(6-methylpyridin-3-yl)isoxazole ) represents a strategic bioisostere of nicotine, where the pyrrolidine ring is replaced by an isoxazole moiety to modulate pharmacokinetics and receptor subtype selectivity.[1][2][3][4]

Physicochemical Data Table
ParameterValueTechnical Note
Molecular Formula C₉H₈N₂O Confirmed via elemental composition.[1][2][3][4][5][6]
Molecular Weight 160.17 g/mol Monoisotopic mass: 160.0637 Da.[2][4]
IUPAC Name 2-Methyl-5-(1,2-oxazol-3-yl)pyridineAlternate: 3-(6-Methyl-3-pyridyl)isoxazole.[1][2][3][4]
Core Scaffold Pyridine-IsoxazoleLinked at Pyridine-C5 and Isoxazole-C3.[1][2][3][4]
LogP (Predicted) 1.8 ± 0.3Moderate lipophilicity suitable for BBB penetration.[3][4]
pKa (Base) ~4.5 - 5.0Attributed to the pyridine nitrogen.[3][4]
H-Bond Acceptors 3Pyridine N, Isoxazole N, Isoxazole O.
H-Bond Donors 0Aprotic structure.[1][2][3][4]
Structural Representation[1][2][3][7]
  • SMILES: CC1=NC=C(C=C1)C2=NOC=C2

  • InChI Key: (Analogous to) MIQPVQKFWUEKDJ-UHFFFAOYSA-N (isomer dependent)

Synthetic Architectures

The synthesis of 3-substituted isoxazoles attached to a pyridine ring typically employs a [3+2] 1,3-Dipolar Cycloaddition strategy.[1][2][3][4] This route is preferred over direct coupling due to the regiochemical control it offers.[4]

Primary Route: Nitrile Oxide Cycloaddition

This protocol constructs the isoxazole ring directly onto the pyridine scaffold using a nitrile oxide intermediate derived from 6-methylnicotinaldehyde.[2][4]

Experimental Protocol
  • Oxime Formation:

    • Reagents: 6-Methylnicotinaldehyde, Hydroxylamine hydrochloride (

      
      ), Sodium Acetate (
      
      
      ).[3][4][7]
    • Procedure: Reflux aldehyde in ethanol/water (1:1) with

      
       and base for 2 hours.
      
    • Result: Formation of 6-methylnicotinaldehyde oxime .[1][2][4]

  • Chlorination (In situ Nitrile Oxide Generation):

    • Reagents: N-Chlorosuccinimide (NCS), DMF (catalytic).[1][3][4]

    • Procedure: Treat the oxime with NCS in DMF/chloroform at 0°C to generate the hydroximinoyl chloride .[4]

  • [3+2] Cycloaddition:

    • Reagents: Acetylene equivalent (e.g., Vinyl Acetate or Trimethylsilylacetylene), Triethylamine (

      
      ).[3][4]
      
    • Mechanism:[1][4][8] Base-mediated dehydrohalogenation generates the transient nitrile oxide dipole , which undergoes cycloaddition with the alkyne/alkene dipolarophile.[3][4]

    • Note: If using vinyl acetate, a subsequent elimination step (aromatization) is required to yield the isoxazole.[3][4] Using an acetylene surrogate yields the aromatic isoxazole directly.[4]

Synthetic Workflow Diagram

GStart6-MethylnicotinaldehydeOximeAldoxime IntermediateStart->OximeNH2OH·HCl, NaOAcCondensationNitOxNitrile Oxide Dipole(Transient)Oxime->NitOxNCS, Et3NOxidative ChlorinationProduct2-Methyl-5-(1,2-oxazol-3-yl)pyridineNitOx->ProductAcetylene/Vinyl Acetate[3+2] Cycloaddition

Figure 1: Retrosynthetic logic for the construction of the 3-pyridyl-isoxazole core via nitrile oxide chemistry.[1][3][4]

Pharmacological Relevance: nAChR Targeting[1][3][4][10][11]

This molecule belongs to a class of ligands designed to target Nicotinic Acetylcholine Receptors (nAChRs) .[3][4][9][10][11] The structural logic follows the "bioisosteric replacement" principle used in the development of drugs like ABT-418 .[2][4]

Mechanism of Action[4][9][11]
  • Pharmacophore: The distance between the basic pyridine nitrogen (cationic center at physiological pH) and the isoxazole π-system mimics the acetylcholine pharmacophore.[4]

  • Selectivity: The 3-substituted isoxazole (specifically linked at the 3-position) often favors

    
     or 
    
    
    nAChR subtypes, which are implicated in cognitive enhancement and neuroprotection.[3][4]
  • Metabolic Stability: Unlike the pyrrolidine ring of nicotine, the isoxazole ring is resistant to oxidative metabolism (e.g., by CYP2A6), potentially improving the drug's half-life.[3][4]

Signaling Pathway Diagram[2][3]

SignalingLigand2-Methyl-5-(1,2-oxazol-3-yl)pyridineReceptorα4β2 / α7 nAChR(Presynaptic)Ligand->ReceptorBinding & ActivationIonFluxCa2+ / Na+ InfluxReceptor->IonFluxChannel OpeningReleaseNeurotransmitter Release(Dopamine/Acetylcholine)IonFlux->ReleaseDepolarizationEffectCognitive EnhancementNeuroprotectionRelease->EffectSynaptic Modulation

Figure 2: Signal transduction pathway initiated by nAChR agonism.[1][2][3][4]

Analytical Protocols

To validate the synthesis and purity of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine , the following analytical standards are recommended.

HPLC Method (Reverse Phase)[3][4]
  • Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic

    
    ) and 220 nm.[2][3][4]
    
  • Retention Time: Predicted to elute earlier than lipophilic impurities due to the polar isoxazole nitrogen.[4]

NMR Characterization (Predicted Shifts in )
  • Pyridine Ring:

    • 
       ~2.6 ppm (s, 3H): Methyl group at C2.[3][4]
      
    • 
       ~7.2 ppm (d, 1H): Proton at C3 (ortho to methyl).[3][4]
      
    • 
       ~8.0 ppm (dd, 1H): Proton at C4.[3][4]
      
    • 
       ~9.0 ppm (d, 1H): Proton at C6 (deshielded by ring nitrogen and isoxazole).[3][4]
      
  • Isoxazole Ring:

    • 
       ~6.5 ppm (d, 1H): Proton at isoxazole C4.[3][4]
      
    • 
       ~8.5 ppm (d, 1H): Proton at isoxazole C5 (adjacent to oxygen).[3][4]
      

References

  • Himo, F., et al. (2005).[3][4][12] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Metallacycle Intermediates." Journal of the American Chemical Society.[4][12] [1][3][4]

  • Praveen, C., et al. (2010).[3][4][12] "Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes." Synlett.

  • Arneric, S. P., et al. (1994).[3][4] "Preclinical Pharmacology of ABT-418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease."[2][4][9] CNS Drug Reviews.

  • PubChem Compound Summary. (2025). "3-(2-Pyridinyl)-5-isoxazolemethanol" (Structural Analog Reference).[1][2][3][4][5] National Center for Biotechnology Information.[2][4] [1][3][4]

  • BenchChem Technical Guides. (2025). "Synthesis of Isoxazole Derivatives via 1,3-Dipolar Cycloaddition." [1][3][4]

Design, Synthesis, and Application of the 2-Methyl-5-(1,2-oxazol-3-yl)pyridine Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots toward highly optimized, low-molecular-weight ligands, the strategic selection of heterocyclic building blocks becomes paramount. The 2-methyl-5-(1,2-oxazol-3-yl)pyridine (commonly referred to as 2-methyl-5-(isoxazol-3-yl)pyridine) scaffold represents a highly specialized, bespoke fragment. While it lacks a widely commercialized CAS registry number—unlike its isomeric analog 5-methyl-3-(pyridin-3-yl)isoxazole (CAS 85903-32-8)[1]—it is frequently synthesized de novo by medicinal chemists to overcome pharmacokinetic liabilities inherent to traditional amide or ester linkages.

This technical guide deconstructs the structural rationale, developability metrics, and validated synthetic methodologies for integrating this scaffold into advanced therapeutic programs.

Chemical Identity and Computed Identifiers

Because this scaffold is typically generated as a transient intermediate or proprietary building block, researchers must rely on computed identifiers for cheminformatic database registration and molecular modeling.

Property / IdentifierValue
IUPAC Name 2-Methyl-5-(1,2-oxazol-3-yl)pyridine
SMILES Cc1ccc(-c2ccno2)cn1
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Exact Mass 160.06366 Da
Topological Polar Surface Area (TPSA) 38.9 Ų
Hydrogen Bond Donors / Acceptors 0 / 3

Pharmacological Rationale: The Logic of Bioisosterism

The integration of the 2-methyl-5-(1,2-oxazol-3-yl)pyridine scaffold into a drug candidate is rarely accidental; it is a calculated exercise in multiparameter optimization.

The 1,2-oxazole (isoxazole) ring is a well-documented bioisostere for amides and esters, favored for its ability to mimic the planar geometry and dipole moment of a carbonyl group while providing absolute resistance to amidase and esterase-mediated hydrolysis ([2]). Furthermore, the strategic placement of the methyl group at the 2-position of the pyridine ring serves two distinct causal functions:

  • Steric Shielding: It physically blocks cytochrome P450-mediated N-oxidation at the pyridine nitrogen, a common metabolic liability.

  • pKa Modulation: The electron-donating inductive effect of the methyl group slightly raises the basicity of the pyridine nitrogen, optimizing its capacity to act as a hydrogen-bond acceptor or form salt bridges in acidic tumor microenvironments ([3]).

G cluster_0 Pharmacophoric Deconstruction M 2-Methyl Group (Hydrophobic Vector) P Pyridine Core (H-Bond Acceptor) M->P Steric shielding & pKa modulation I 1,2-Oxazole Ring (Amide Bioisostere) P->I C5-C3 linkage (Dihedral control)

Structural and pharmacophoric deconstruction of the 2-methyl-5-(isoxazol-3-yl)pyridine scaffold.

Developability Impact

By replacing a standard nicotinamide linkage with this isoxazole-pyridine hybrid, researchers drastically alter the physicochemical profile of the molecule:

Metric6-Methyl-N-phenylnicotinamide2-Methyl-5-(1,2-oxazol-3-yl)pyridineCausality / Impact
H-Bond Donors 10Elimination of HBDs significantly improves passive membrane permeability.
TPSA 54.0 Ų38.9 ŲLower TPSA enhances Blood-Brain Barrier (BBB) penetration.
Rotatable Bonds 21Increased rigidity lowers the entropic penalty upon target binding.

Synthetic Workflow: De Novo Isoxazole Construction

While Suzuki-Miyaura cross-coupling of a bromopyridine with an isoxazole boronic ester is possible, the most robust, scalable, and modular approach to this scaffold is the de novo construction of the isoxazole ring via a 1,3-dipolar cycloaddition ([4]).

This sequence involves the conversion of 6-methylnicotinaldehyde to its corresponding oxime, followed by in situ generation of a highly reactive nitrile oxide dipole. This dipole is immediately trapped by a terminal alkyne surrogate (such as trimethylsilylacetylene) in a [3+2] cycloaddition ([5]).

G Aldehyde 6-Methylnicotinaldehyde (Starting Material) Oxime Oxime Formation (NH2OH·HCl, NaOAc) Aldehyde->Oxime Condensation NitrileOxide Hydroximoyl Chloride / Nitrile Oxide (NCS, Et3N, DMF) Oxime->NitrileOxide Chlorination & Dehydrohalogenation Cycloaddition [3+2] Cycloaddition (+ TMS-Acetylene) NitrileOxide->Cycloaddition In situ trapping Product 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (Target Scaffold) Cycloaddition->Product TBAF Desilylation

De novo synthesis of the isoxazole ring via 1,3-dipolar cycloaddition of a nitrile oxide.

Self-Validating Experimental Protocol

The following protocol is engineered for high-fidelity execution, detailing the mechanistic causality behind specific reagent choices to ensure reproducibility and avoid common pitfalls like dipole dimerization ([6]).

Step 1: Oxime Condensation
  • Procedure: Suspend 6-methylnicotinaldehyde (1.0 eq) in absolute ethanol (0.2 M). Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir at room temperature for 2 hours.

  • Causality: Sodium acetate acts as a mild base to liberate the hydroxylamine free base while simultaneously buffering the reaction. This prevents the protonation of the pyridine nitrogen, which would otherwise drastically reduce the substrate's solubility and reactivity.

  • Validation: Analyze via LC-MS. The reaction is complete upon the disappearance of the aldehyde (m/z 122 [M+H]⁺) and the dominant appearance of the oxime (m/z 137 [M+H]⁺).

Step 2: In Situ Nitrile Oxide Generation and [3+2] Cycloaddition
  • Procedure: Dissolve the crude oxime (1.0 eq) in anhydrous DMF (0.1 M). Add N-chlorosuccinimide (NCS, 1.1 eq) in three portions. Stir at 40 °C for 1 hour to form the intermediate hydroximoyl chloride.

  • Causality: Mild heating is required to initiate chlorination, but exceeding 50 °C risks thermal decomposition of the intermediate.

  • Procedure: Cool to room temperature. Add trimethylsilylacetylene (TMS-acetylene, 2.0 eq). Add triethylamine (1.5 eq) dropwise over a period of 2 hours via a syringe pump.

  • Causality: Triethylamine mediates the dehydrohalogenation to form the nitrile oxide. Critical Step: Slow addition of the base keeps the steady-state concentration of the highly reactive nitrile oxide extremely low. This prevents the dipole from reacting with itself to form an inactive furoxan dimer byproduct. Furthermore, the bulky TMS group on the alkyne sterically directs the regioselectivity of the cycloaddition exclusively to the 5-TMS-isoxazole isomer.

Step 3: Desilylation and Purification
  • Procedure: To the crude reaction mixture, add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq). Stir at room temperature for 30 minutes.

  • Causality: The highly fluorophilic silicon atom is selectively attacked by the fluoride ion, cleaving the TMS directing group to reveal the unsubstituted 5-position of the target isoxazole.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (5x) to completely partition and remove the DMF solvent. Dry over Na₂SO₄ and concentrate.

  • Validation: Final LC-MS confirms the target scaffold mass (m/z 161 [M+H]⁺).

References

  • Title: Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents Source: RSC Medicinal Chemistry (via PMC) URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Topics in Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI Molecules URL: [Link]

  • Title: Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands Source: Inorganic Chemistry (via PMC) URL: [Link]

Sources

Literature review of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine , a critical heterocyclic scaffold often employed in the development of CNS-active agents, specifically GABA_A


 positive allosteric modulators (PAMs) and mGluR ligands.

The presence of the isoxazole ring at the 5-position of the pyridine core creates a biaryl-like geometry with specific hydrogen-bond accepting properties, essential for pharmacophore binding. This guide prioritizes the [3+2] Cycloaddition of Nitrile Oxides as the primary synthetic route due to its regiochemical fidelity and scalability, while offering a Suzuki-Miyaura Cross-Coupling alternative for modular structure-activity relationship (SAR) exploration.

Retrosynthetic Analysis

The most robust disconnection for 3-substituted isoxazoles is at the C3-C4 or O1-C5 bond, but synthetically, the construction of the isoxazole ring onto the pre-existing pyridine framework is preferred over linking two aromatic rings.

Strategic Disconnection

The target molecule is disconnected into two key precursors:

  • The Dipole: A nitrile oxide derivative of 6-methylnicotinaldehyde.

  • The Dipolarophile: An acetylene equivalent (Acetylene gas, TMS-Acetylene, or Vinyl Acetate).

Retrosynthesis Target 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (Target) Disconnection Rx Target->Disconnection Retro-[3+2] Precursor1 6-Methylnicotinonitrile Oxide (1,3-Dipole) Disconnection->Precursor1 Precursor2 Acetylene Equivalent (Dipolarophile) Disconnection->Precursor2 Aldehyde 6-Methylnicotinaldehyde (Starting Material) Precursor1->Aldehyde Oxime Formation & Chlorination

Caption: Retrosynthetic tree identifying 6-methylnicotinaldehyde as the primary chemical progenitor.

Method A: Nitrile Oxide [3+2] Cycloaddition (Primary Route)

This method is the industry standard for synthesizing 3-substituted isoxazoles. It relies on the in situ generation of a nitrile oxide from an aldoxime, followed by trapping with an alkyne.

Phase 1: Formation of the Hydroximoyl Chloride

Reaction Type: Chlorination / Activation Precursor: 6-Methylnicotinaldehyde

  • Oxime Formation:

    • Dissolve 6-Methylnicotinaldehyde (1.0 eq) in Ethanol/Water (3:1).

    • Add Hydroxylamine hydrochloride (1.1 eq) and Sodium Acetate (1.2 eq).

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The aldehyde spot should disappear.

    • Workup: Remove ethanol in vacuo. Extract with EtOAc, wash with brine, dry over Na₂SO₄. Isolate the solid oxime.

  • Chlorination (The Key Intermediate):

    • Dissolve the crude oxime in DMF (0.5 M concentration).

    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

    • Critical Step: Allow the reaction to warm to RT.[1][2][3][4][5] If initiation is slow (no color change), heat to 40°C briefly or add a catalytic amount of HCl gas (generated from acetyl chloride/MeOH) to initiate the radical mechanism.

    • Result: Formation of 6-Methyl-N-hydroxy-3-pyridinecarboximidoyl chloride .

Phase 2: Cycloaddition

Reaction Type: 1,3-Dipolar Cycloaddition Reagents: TMS-Acetylene (Recommended for Lab) or Vinyl Acetate (Scale-up)

Protocol A1: The High-Fidelity TMS-Acetylene Route

Best for medicinal chemistry discovery (mg to g scale).

  • Cycloaddition:

    • To the solution of hydroximoyl chloride in DMF (from Phase 1), add Trimethylsilylacetylene (1.5 eq).

    • Dropwise add Triethylamine (Et₃N) (1.2 eq) dissolved in DMF over 30 minutes at 0°C.

    • Mechanism:[1][2][5][6] Et₃N eliminates HCl to generate the Nitrile Oxide in situ, which immediately reacts with the alkyne.

    • Stir at RT for 12 hours.

  • Desilylation:

    • The product is 5-(TMS)-3-(6-methylpyridin-3-yl)isoxazole.

    • Add K₂CO₃ (2.0 eq) and MeOH to the reaction mixture (or after rough isolation). Stir for 2 hours.

    • Purification: Dilute with water, extract with EtOAc. Purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Protocol A2: The Vinyl Acetate Route

Best for cost-effective scale-up (avoiding expensive alkynes).

  • Cycloaddition:

    • Suspend hydroximoyl chloride in Vinyl Acetate (used as solvent and reagent, ~10 eq).

    • Add Et₃N (1.2 eq) dropwise at reflux temperatures (or 60°C).

    • Intermediate: This forms a 5-acetoxy-isoxazoline intermediate.

  • Elimination:

    • The intermediate often eliminates acetic acid under the reflux conditions to aromatize directly to the isoxazole.

    • If isolation yields the isoxazoline, treat with acid (pTsOH, Toluene, reflux) to force aromatization.

Method B: Suzuki-Miyaura Cross-Coupling (Modular Route)

This method is preferred when a library of analogs is required (e.g., varying the pyridine substitution pattern).

Reagents:

  • Aryl Halide: 5-Bromo-2-methylpyridine

  • Boronate: Isoxazol-3-ylboronic acid pinacol ester (Commercially available or synthesized via Ir-catalyzed borylation).

Protocol:

  • Charge Reactor: Combine 5-Bromo-2-methylpyridine (1.0 eq), Isoxazol-3-ylboronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

  • Solvent System: 1,4-Dioxane / 2M Na₂CO₃ (4:1 ratio). De-gas with Nitrogen/Argon for 15 minutes.

  • Reaction: Heat to 90°C for 4–16 hours.

  • Workup: Filter through Celite, extract with EtOAc, and purify via chromatography.

Note: 3-Metallated isoxazoles can be unstable. If the boronic ester degrades, reverse the polarity: Use (6-methylpyridin-3-yl)boronic acid + 3-Bromoisoxazole .

Mechanistic Visualization

The following diagram illustrates the critical electron flow in the Nitrile Oxide route (Method A), highlighting the in situ generation of the dipole.

Mechanism Oxime Aldoxime Chlorooxime Hydroximoyl Chloride Oxime->Chlorooxime Cl+ Transfer NCS NCS (Chlorination) NCS->Chlorooxime NitrileOxide Nitrile Oxide (Ar-C≡N→O) Chlorooxime->NitrileOxide 1,3-Elimination Base Et3N (-HCl) Base->NitrileOxide Product Isoxazole Product NitrileOxide->Product [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Product Regioselective

Caption: Mechanistic pathway from aldoxime to isoxazole via the reactive nitrile oxide dipole.

Comparison of Synthetic Methods

FeatureMethod A1 (TMS-Acetylene)Method A2 (Vinyl Acetate)Method B (Suzuki)
Regioselectivity Excellent (Exclusive 3,5-subst*)Good (Requires elimination)Perfect (Pre-defined)
Yield High (75-90%)Moderate (50-70%)Variable (40-80%)
Cost High (TMS-alkyne is pricey)Low (Commodity reagents)High (Pd catalyst)
Scalability ModerateHighModerate
Safety GoodGood (Avoids gas)Excellent

*Note: TMS-acetylene yields the 5-TMS product; removal of TMS leaves H at position 5, effectively giving the 3-substituted isoxazole.

References

  • Cycloaddition Methodology: Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[7] One-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes.[7] The Journal of Organic Chemistry, 70(19), 7761-7764. Link

  • Nitrile Oxide Generation: Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 127(1), 210-216. (Mechanistic context for dipoles). Link

  • GABA-A Ligand Synthesis: Knust, H., et al. (2009). The discovery of RO4938581, a potent and selective GABA A alpha5 inverse agonist. Bioorganic & Medicinal Chemistry Letters, 19(20), 5940-5944. (Describes similar pyridine-isoxazole scaffolds). Link

  • Patent Reference: Hoffmann-La Roche. (2019). New isoxazolyl ether derivatives as GABA A alpha5 PAM. WO2019238633A1. (Specific protocols for 6-methylnicotinaldehyde conversion). Link

Sources

Solubility Profile of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The heterobiaryl scaffold of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (also known as 3-(6-methylpyridin-3-yl)isoxazole) presents a classic solubility dichotomy often encountered in fragment-based drug discovery. While the compound exhibits high solubility in polar aprotic solvents like DMSO, it displays limited, pH-dependent solubility in aqueous media.

This guide provides a structural analysis of this solubility profile, defining the mechanisms driving its behavior in water versus DMSO. It includes validated protocols for quantifying these parameters and strategies to mitigate precipitation risks ("compound crashing") during biological assays.

Part 2: Physicochemical Characterization[1]

To understand the solubility profile, we must first analyze the molecular properties that govern solvation energy versus crystal lattice energy.

PropertyValue (Approx/Predicted)Impact on Solubility
Molecular Weight 160.17 g/mol Low MW favors solubility, but planarity promotes stacking.
LogP (Octanol/Water) 1.5 – 2.1Moderately lipophilic. Indicates good membrane permeability but poor aqueous solubility at neutral pH.
pKa (Pyridine N) ~5.2 – 5.8Critical Parameter. The pyridine nitrogen acts as a pH-switch.
H-Bond Donors/Acceptors 0 / 3Lack of donors limits water interaction; relies on acceptors (N, O).
Topological Polar Surface Area (TPSA) ~39 ŲRelatively low polarity, reinforcing lipophilic character.
Structural Analysis

The molecule consists of a pyridine ring linked to an isoxazole ring.[1] Both rings are aromatic and planar, facilitating strong


-

stacking interactions in the solid state. This high crystal lattice energy constitutes the primary barrier to aqueous solubility.
  • The "DMSO Cliff": DMSO disrupts these

    
    -stacking interactions effectively via dipole-dipole interactions, leading to high solubility.
    
  • The "pH Switch": In water at pH 7.4, the molecule is neutral and hydrophobic. At pH < 4.0, the pyridine nitrogen protonates (

    
    ), introducing a charge that disrupts the lattice and drastically increases hydration enthalpy, rendering the molecule soluble.
    

Part 3: Solubility Profile Analysis

Solubility in DMSO (Dimethyl Sulfoxide)

Profile: High (> 50 mM / > 8 mg/mL) Mechanism: DMSO acts as a Lewis base, solvating the electron-deficient


-systems of the pyridine and isoxazole rings. The absence of hydrogen bond donors in the solute prevents the formation of rigid solute-solute networks that DMSO cannot penetrate.
  • Usage: Ideal for preparing Master Stock Solutions (typically 10 mM or 100 mM).

  • Stability: High. The compound is chemically stable in DMSO at room temperature, though freeze-thaw cycles should be minimized to prevent moisture absorption (DMSO is hygroscopic), which can cause "micro-precipitation" of the compound within the stock.

Solubility in Water (Aqueous Media)

Profile: Low to Moderate (pH Dependent)

  • Neutral pH (7.4): < 100 µg/mL (Thermodynamic limit). Kinetic solubility may appear higher transiently but is unstable.

  • Acidic pH (< 4.0): > 1 mg/mL. Protonation of the pyridine nitrogen breaks the crystal lattice.

The "Crash-Out" Risk: When a DMSO stock (e.g., 10 mM) is diluted into an aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM, the solvent environment shifts instantly from lipophilic to hydrophilic. If the final concentration exceeds the thermodynamic solubility limit (~100 µg/mL), the compound will precipitate. This often manifests as a "cloudy" suspension or loss of signal in bioassays.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method to determine the absolute solubility limit at equilibrium.

  • Preparation: Weigh 2-3 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4 or Acetate Buffer pH 4.0).

  • Equilibration: Shake the suspension at 300 rpm at 25°C for 24–48 hours. Ensure undissolved solid remains visible (saturation).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (Nephelometry/Turbidimetry)

Use this method to estimate precipitation risks during bioassays.

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Plate Setup: In a clear 96-well plate, add 190 µL of assay buffer (e.g., PBS) per well.

  • Spike: Add DMSO stock in increasing volumes (e.g., 0.5 µL to 5 µL) to achieve final concentrations ranging from 10 µM to 250 µM. Keep DMSO < 2.5% v/v.

  • Read: Incubate for 2 hours at RT. Measure absorbance at 620 nm (turbidity) or use a nephelometer.

  • Analysis: The "onset of precipitation" is defined as the concentration where OD620 rises 20% above the background.

Part 5: Visualization of Solubility Dynamics

Diagram 1: The Solubility Equilibrium & pH Switch

This diagram illustrates the thermodynamic equilibrium between the solid state and the solvated species, highlighting the critical role of pH.

SolubilityEquilibrium cluster_aqueous Aqueous Phase Solid Solid Crystal Lattice (Pi-Pi Stacking) SoluteNeutral Solvated Neutral Species (Low Solubility) Solid->SoluteNeutral Dissolution (Slow) SoluteNeutral->Solid Precipitation SoluteCharged Protonated Species (BH+) (High Solubility) SoluteNeutral->SoluteCharged + H+ (pH < 5.0) SoluteCharged->SoluteNeutral - H+ (pH > 6.0)

Caption: Equilibrium dynamics showing the transition from solid lattice to neutral solute, and the ionization pathway that enhances solubility at acidic pH.

Diagram 2: DMSO Dilution & Precipitation Risk

This workflow visualizes the "Crash Out" mechanism when diluting DMSO stocks into aqueous media, a common failure point in screening.

DilutionWorkflow DMSOStock 10mM DMSO Stock (Solvated Monomers) Mixing Dilution into Buffer (Rapid Solvent Shift) DMSOStock->Mixing 1:100 Dilution Stable Stable Solution (< Solubility Limit) Mixing->Stable Low Conc. Unstable Supersaturation (Metastable Zone) Mixing->Unstable High Conc. Unstable->Stable If Kinetic Sol. High Precipitate Precipitation (Compound Crash) Unstable->Precipitate Time / Nucleation

Caption: The kinetic pathway of dilution. High concentrations enter a metastable zone where precipitation is time-dependent.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15256468, 3-Methyl-4-(pyridin-3-yl)isoxazole. Retrieved from [Link]

  • MDPI (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

Sources

Technical Guide: Role of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Methyl-5-(1,2-oxazol-3-yl)pyridine moiety represents a specialized biaryl scaffold in medicinal chemistry, serving as a critical bioisostere for phenyl-pyridine and ethynyl-pyridine systems. This guide analyzes its role as a pharmacophore in CNS-active agents (specifically mGluR5 modulators and nAChR ligands) and its utility in optimizing physicochemical properties like lipophilicity (LogP) and metabolic stability.

Executive Summary

2-Methyl-5-(1,2-oxazol-3-yl)pyridine (also known as 3-(6-methylpyridin-3-yl)isoxazole) is a privileged heterocyclic scaffold used to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. It functions primarily as a bioisostere for unstable alkyne linkers or lipophilic biaryl systems.

In drug discovery, this scaffold is valued for:

  • Conformational Restriction: The isoxazole ring locks the biaryl system into a planar or near-planar conformation, facilitating

    
     stacking interactions within binding pockets (e.g., mGluR5 allosteric sites).
    
  • Metabolic Stability: Unlike the metabolically labile ethynyl linkers found in early mGluR5 antagonists (e.g., MPEP), the isoxazole ring resists oxidative metabolism while maintaining similar geometry.

  • H-Bonding Potential: The isoxazole nitrogen and oxygen serve as weak hydrogen bond acceptors, offering unique interaction points compared to phenyl rings.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The compound consists of a pyridine ring substituted at the C2 position with a methyl group and at the C5 position with an isoxazole ring (attached via its C3 position).

PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name 2-Methyl-5-(1,2-oxazol-3-yl)pyridineUnambiguous chemical identifier.
Formula

Low molecular weight fragment (<200 Da).
MW 160.17 g/mol Ideal for Fragment-Based Drug Design (FBDD).
cLogP ~1.5 - 1.8Moderate lipophilicity; CNS penetrant.
TPSA ~38 ŲHigh permeability (CNS active range < 90 Ų).
H-Bond Acceptors 3 (Pyridine N, Isoxazole N, O)Critical for receptor-ligand binding.
pKa (Pyridine) ~6.0 (Estimated)Partially protonated at physiological pH.

Medicinal Chemistry Utility & SAR Logic

Bioisosterism in mGluR5 Antagonists

The 2-methyl-5-(isoxazol-3-yl)pyridine scaffold is a direct structural evolution of MPEP (2-methyl-6-(phenylethynyl)pyridine).

  • The Problem: The acetylene linker in MPEP is metabolically labile and reactive.

  • The Solution: The 1,2-oxazole (isoxazole) ring mimics the geometry and electron density of the acetylene linker but provides superior metabolic stability and solubility.

  • Mechanism: The 3,5-disubstitution pattern of the isoxazole allows it to function as a linear spacer, maintaining the critical distance between the pyridine nitrogen and the distal aromatic region required for allosteric modulation.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

In nAChR drug design (e.g.,


 agonists), the 3-pyridyl moiety is a "privileged structure" mimicking acetylcholine's quaternary ammonium.
  • The isoxazole acts as a bioisostere for ester or amide linkages found in classical ligands.

  • The 2-methyl group on the pyridine often enhances selectivity by creating steric clash with non-target receptor subtypes (e.g.,

    
     or 5-HT3).
    
Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophoric features of the scaffold.

SAR_Logic Scaffold 2-Methyl-5-(1,2-oxazol-3-yl)pyridine Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Contains Methyl 2-Methyl Group (Lipophilic/Steric Handle) Scaffold->Methyl Contains Isoxazole Isoxazole Ring (Bioisostere/Linker) Scaffold->Isoxazole Contains Target Target Binding (mGluR5 / nAChR) Pyridine->Target Interaction with conserved water/residues Methyl->Target Selectivity via Steric Exclusion Isoxazole->Pyridine Connects at C5 (Linear Geometry) Isoxazole->Target Rigid Spacer & Pi-Stacking

Figure 1: Pharmacophoric dissection of the 2-Methyl-5-(1,2-oxazol-3-yl)pyridine scaffold.

Synthetic Pathways[5][6]

The synthesis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine typically employs a 1,3-Dipolar Cycloaddition strategy.[1] This method is preferred over cross-coupling (e.g., Suzuki) due to the instability of 3-isoxazolyl boronic acids.

Retrosynthetic Analysis
  • Disconnection: C3(Isoxazole)-C5(Pyridine) bond.

  • Precursors: 6-Methylnicotinaldehyde (converts to nitrile oxide) + Acetylene surrogate (e.g., vinyl acetate or acetylene gas).

Experimental Protocol: 1,3-Dipolar Cycloaddition

Objective: Synthesis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine via nitrile oxide cycloaddition.

Reagents:

  • Starting Material: 6-Methylnicotinaldehyde (CAS: 32063-79-5).

  • Oxime Reagent: Hydroxylamine hydrochloride (

    
    ).
    
  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or Chlorine gas.

  • Dipolarophile: Vinyl acetate (as acetylene equivalent) or Trimethylsilylacetylene.

  • Base: Triethylamine (

    
    ).
    

Step-by-Step Methodology:

  • Formation of Oxime:

    • Dissolve 6-methylnicotinaldehyde (10 mmol) in Ethanol/Water (1:1).

    • Add

      
       (12 mmol) and Sodium Acetate (15 mmol).
      
    • Stir at RT for 2 hours. Monitor by TLC.[2]

    • Workup: Evaporate EtOH, extract with EtOAc, dry over

      
      . Isolate 6-methylnicotinaldehyde oxime .
      
  • Generation of Hydroximoyl Chloride (In Situ):

    • Dissolve the oxime (10 mmol) in DMF (dry).

    • Add NCS (11 mmol) portion-wise at 0°C.

    • Stir for 1 hour to form the hydroximoyl chloride intermediate.

  • Cycloaddition (The "Click" Step):

    • Add Vinyl Acetate (excess, 50 mmol) or Acetylene gas purge.

    • Add

      
       (12 mmol) dropwise (generates the Nitrile Oxide in situ).
      
    • Note: The nitrile oxide is unstable and must be trapped immediately.

    • Heat to 50-60°C for 4-6 hours.

    • Elimination: If using Vinyl Acetate, an elimination step (loss of AcOH) occurs either thermally or with base to aromatize the isoxazole.

  • Purification:

    • Quench with water, extract with DCM.

    • Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

    • Yield: Typically 60-75%.

Synthetic Workflow Diagram

Synthesis_Flow Start 6-Methylnicotinaldehyde Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Intermediate1 Aldoxime Intermediate Step1->Intermediate1 Step2 Chlorination (NCS, DMF) Intermediate1->Step2 Intermediate2 Hydroximoyl Chloride Step2->Intermediate2 Step3 Cycloaddition (Vinyl Acetate/Acetylene, Et3N) Intermediate2->Step3 In Situ Nitrile Oxide Product 2-Methyl-5-(1,2-oxazol-3-yl)pyridine Step3->Product

Figure 2: Synthetic route via 1,3-dipolar cycloaddition of nitrile oxides.

References

  • Isoxazole Scaffolds in Medicinal Chemistry

    • Title: Isoxazole ring as a useful scaffold in a search for new therapeutic agents.[3][4]

    • Source: European Journal of Medicinal Chemistry (2017).[3]

    • Context: Reviews the bioisosteric properties of isoxazoles replacing amides and esters.
    • URL:[Link]

  • mGluR5 Antagonist Design (MPEP Analogs)

    • Title: 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.
    • Source: Neuropharmacology (1999).
    • Context: Establishes the "2-methylpyridine" motif as critical for mGluR5 antagonism, which the isoxazole scaffold mimics.
    • URL:[Link]

  • Synthesis of Pyridyl-Isoxazoles

    • Title: Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles.
    • Source: European Journal of Medicinal Chemistry (2015).
    • Context: Provides detailed protocols for synthesizing isoxazole-pyridine biaryl systems.
    • URL:[Link]

  • General Isoxazole Synthesis Guide: Title: A Comparative Guide to the Synthesis of Isoxazole Derivatives. Source: BenchChem Technical Guides. Context: General methodologies for nitrile oxide cycloadditions.

Sources

A Guide to the Crystal Structure Analysis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine: A Case Study in Modern Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Solid State

In the landscape of modern drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our hypotheses of biological activity, formulate drug delivery strategies, and engineer novel materials. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this purpose, providing a definitive map of atomic positions in the crystalline state.[1][2][3] This guide provides an in-depth technical walkthrough of the crystal structure analysis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine, a heterocyclic compound of interest due to the prevalence of both pyridine and oxazole moieties in medicinal chemistry.[4][5][6] While a published crystal structure for this specific molecule is not available, this document will serve as a comprehensive case study, detailing the experimental workflow and analytical considerations from crystal growth to final structural interpretation.

Introduction: The Significance of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

The title compound, 2-Methyl-5-(1,2-oxazol-3-yl)pyridine, is a molecule that marries two key heterocyclic scaffolds. The pyridine ring is a ubiquitous feature in pharmaceuticals, known for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl group, often improving aqueous solubility.[6] The 1,2-oxazole (or isoxazole) ring is also a privileged structure in medicinal chemistry, found in a range of compounds with diverse biological activities. The linkage of these two rings presents a molecule with a defined set of hydrogen bond acceptors (the pyridine nitrogen, the oxazole nitrogen and oxygen) and potential for various non-covalent interactions that can dictate its recognition by biological targets and its solid-state packing.

Understanding the crystal structure of this molecule would provide critical insights into:

  • Molecular Conformation: The preferred orientation of the pyridine and oxazole rings relative to each other.

  • Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other van der Waals forces that govern the crystal packing.[7][8][9][10]

  • Supramolecular Assembly: The overall three-dimensional architecture arising from these interactions.

This knowledge is invaluable for predicting physicochemical properties such as solubility, melting point, and stability, all of which are critical in the drug development pipeline.

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process. Each stage is designed to build upon the last, with internal checks to ensure the quality and validity of the final model.

Crystal Growth: The Foundation of Quality Data

The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of the diffraction data is fundamentally limited by the quality of the single crystal. For a novel compound like 2-Methyl-5-(1,2-oxazol-3-yl)pyridine, one would first need to synthesize the material. Synthetic routes for similar pyridine-oxazole compounds often involve condensation reactions.

Hypothetical Synthesis Outline: A plausible route could involve the reaction of a suitable pyridine-containing precursor with a reagent that forms the oxazole ring.

Once the compound is synthesized and purified, the process of growing single crystals suitable for X-ray diffraction can begin. This is often more of an art than a science, requiring the screening of various conditions.

Experimental Protocol: Slow Evaporation

  • Solvent Screening: Dissolve a small amount of the purified compound (5-10 mg) in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to find a solvent in which the compound is sparingly soluble.

  • Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial over several days to weeks for the formation of clear, well-defined single crystals.

Causality: The goal of slow evaporation is to allow the molecules to self-assemble into a highly ordered, single-crystal lattice. Rapid crystallization often traps solvent and introduces defects, which degrade the quality of the diffraction pattern.

Data Collection: Probing the Crystal Lattice

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[1][2][3][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage. A modern diffractometer equipped with a sensitive detector collects a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Data Integration and Scaling: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then scaled and corrected for various experimental factors to produce a reflection file (typically in .hkl format).

Trustworthiness: The use of a cold stream is a self-validating step; it improves data quality by reducing thermal vibrations, leading to sharper diffraction spots and a more precise final structure. The redundancy of the collected data allows for robust scaling and error analysis.

Table 1: Hypothetical Crystal Data and Structure Refinement for 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

ParameterValue
Empirical formulaC9 H8 N2 O
Formula weight160.18
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.542(3) Å, α = 90°
b = 10.123(4) Å, β = 105.34(2)°
c = 9.876(3) Å, γ = 90°
Volume823.4(5) ų
Z4
Density (calculated)1.291 Mg/m³
Absorption coefficient0.089 mm⁻¹
F(000)336
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected7890
Independent reflections1890 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1890 / 0 / 109
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.28 and -0.21 e.Å⁻³
Structure Solution and Refinement: From Data to Model

The processed diffraction data contains the information needed to determine the arrangement of atoms in the unit cell. This is achieved through structure solution and refinement, typically using software packages like Olex2 or the SHELX suite of programs.[12][13]

Workflow: Structure Solution and Refinement

structure_solution_workflow Data Integrated Diffraction Data (.hkl) Solution Structure Solution (e.g., SHELXT, SIR) Data->Solution Initial_Model Initial Atomic Model Solution->Initial_Model Refinement Least-Squares Refinement (SHELXL) Initial_Model->Refinement Difference_Map Difference Fourier Map Analysis Refinement->Difference_Map Identify missing atoms and disorder Final_Model Final Refined Model (.cif) Refinement->Final_Model Converged Difference_Map->Refinement

Caption: Workflow for structure solution and refinement.

Experimental Protocol: Structure Refinement

  • Structure Solution: The initial placement of atoms is achieved using direct methods or Patterson methods. This provides a rough model of the molecule's structure.

  • Refinement: The positions and displacement parameters of the atoms in the model are refined against the experimental diffraction data using a least-squares method. This iterative process minimizes the difference between the calculated and observed structure factors.

  • Difference Fourier Map: A difference Fourier map is calculated at each stage. This map reveals the locations of missing atoms (as positive peaks) and incorrectly placed atoms (as negative peaks). Hydrogen atoms are typically located in the difference map and then refined using appropriate models.

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.

  • Validation: The final model is validated using a variety of metrics, including the R-factors (R1 and wR2), the goodness-of-fit, and the residual electron density. The final structure is typically reported in a Crystallographic Information File (CIF).

Authoritative Grounding: The use of software like SHELXL, developed by George Sheldrick, is a standard in the field and its algorithms have been extensively validated over decades.[13] The refinement process is self-correcting; the difference map provides direct feedback on the quality of the model, guiding the scientist to a more accurate solution.

Results and Discussion: Interpreting the Structure

With the refined crystal structure in hand, a detailed analysis of the molecular and supramolecular features can be performed.

Molecular Structure

The primary result of the analysis is the precise determination of bond lengths, bond angles, and torsion angles. These values provide a detailed picture of the molecule's geometry.

Table 2: Selected Hypothetical Bond Lengths and Angles for 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Bond/AngleLength (Å) / Degrees (°)
N1-C51.335(2)
N1-C11.341(2)
C7-C81.498(3)
O1-N21.412(2)
O1-C91.355(2)
C1-N1-C5117.5(1)
C6-C5-N1123.8(1)
C9-O1-N2108.9(1)
C5-C6-C9120.3(1)

The analysis would focus on key features:

  • Planarity: Are the pyridine and oxazole rings planar, as expected for aromatic systems?

  • Conformation: What is the torsion angle between the two rings? This is defined by the atoms C5-C6-C9-O1. A small torsion angle would indicate a largely planar molecule, which could facilitate π-π stacking. A larger twist might be due to steric hindrance between the rings.

  • Bond Lengths: Do the bond lengths within the rings conform to expected values for aromatic systems? For instance, the C-N bonds in the pyridine ring should be shorter than a typical C-N single bond.

Supramolecular Assembly and Intermolecular Interactions

Perhaps the most insightful part of a crystal structure analysis is understanding how the molecules pack together in the solid state. This is governed by a network of intermolecular interactions.[7][8][9][10]

Analysis of Intermolecular Interactions

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B Py_N1 Pyridine N1 Ox_O1 Oxazole O1 Py_Ring1 Pyridine Ring Py_Ring2 Pyridine Ring Py_Ring1->Py_Ring2 π-π stacking Methyl_H Methyl H Methyl_H->Py_N1 C-H···N hydrogen bond Methyl_H->Ox_O1 C-H···O hydrogen bond

Caption: Potential intermolecular interactions in the crystal.

For 2-Methyl-5-(1,2-oxazol-3-yl)pyridine, several key interactions would be investigated:

  • Hydrogen Bonding: While there are no classic hydrogen bond donors (like O-H or N-H), weaker C-H···N and C-H···O hydrogen bonds are likely to be significant.[7] The hydrogen atoms of the methyl group and the pyridine ring could interact with the nitrogen and oxygen atoms of neighboring molecules. These interactions, though weak individually, can collectively play a major role in directing the crystal packing.

  • π-π Stacking: The aromatic pyridine and oxazole rings can interact with those of adjacent molecules through π-π stacking. The geometry of this stacking (e.g., face-to-face or offset) and the distance between the ring centroids would be measured to assess the strength of the interaction.

  • Halogen Bonding: If the molecule were substituted with a halogen, the potential for halogen bonding would also be a key area of analysis.

The combination of these interactions would lead to a specific three-dimensional packing motif, such as herringbone, layered, or more complex networks. Visualizing this packing is crucial for a complete understanding of the crystal structure.

Conclusion

This guide has outlined the comprehensive workflow for the crystal structure analysis of a novel compound, using 2-Methyl-5-(1,2-oxazol-3-yl)pyridine as a representative case study. From the crucial first step of growing high-quality single crystals to the final interpretation of intermolecular interactions, each stage of the process is built on a foundation of scientific rigor and self-validation. The resulting structural information—bond lengths, angles, conformation, and supramolecular assembly—is of fundamental importance, providing a clear and detailed picture of the molecule in the solid state. This knowledge is indispensable for researchers, scientists, and drug development professionals seeking to understand and control the properties of molecular solids.

References

  • Olex2 | OlexSys . OlexSys Ltd. [Link]

  • User guide to crystal structure refinement with SHELXL . Sheldrick, G. M. (2015). [Link]

  • Olex2 download | SourceForge.net . SourceForge. [Link]

  • Olex2 - Wikipedia . Wikipedia. [Link]

  • Chapter 6.1.2 SHELXL-97 . Sheldrick, G. M. [Link]

  • Crystal structure refinement with SHELXL . Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Olex2-1.2 Download . Software Informer. [Link]

  • OLEX2: A complete structure solution, refinement and analysis program . Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Structure Refinement | OlexSys . OlexSys Ltd. [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi . Latifi, R. [Link]

  • Intermolecular atom–atom bonds in crystals – a chemical perspective . Desiraju, G. R. (2016). IUCrJ, 3(2), 89-91. [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton) . Carleton College. [Link]

  • XRD Single Crystal X-ray Diffraction - ATTLAS . ATTLAS. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals . Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). International Journal of Organic Chemistry, 13(2), 57-85. [Link]

  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons . Desiraju, G. R. (1997). Chemical Communications, (16), 1475-1482. [Link]

  • Single Crystal X-Ray Structure Determination - Improved Pharma . Improved Pharma. [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm . Universität Ulm. [Link]

  • Intermolecular interactions in molecular crystals: what's in a name? . Spackman, M. A., & Jayatilaka, D. (2017). CrystEngComm, 19(10), 1315-1324. [Link]

  • Crystal structures of pyridine and pyridine trihydrate. Mootz, D., & Wussow, H. G. (1981). The Journal of Chemical Physics, 75(3), 1517-1522.
  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Zolotarev, P. N. (2019). Crystals, 9(9), 469.
  • MOFs of phenylamine and pyridine derivatives: structure and thermal analysis . IUCr. [Link]

  • Crystallographic Descriptions of Some Pyridine and Picoline Derivatives . Porter, M. W. (1921). Journal of the Chemical Society, Transactions, 119, 1769-1773. [Link]

  • Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate . Aydin, F., & Kiraz, A. O. (2025). European Journal of Chemistry, 16(1), 117-128. [Link]

  • Pyridine - Wikipedia . Wikipedia. [Link]

  • SYNTHESIS OF 2-((5-2-METHYLIMIDAZO[1,2-A]PYRIDINE- 3-YL)-1,3,4-OXADIAZOL-2-YL)THIO)-N-PHENYLACETAMIDE DERIVATIVES AND THEIR BIOL . Rasayan Journal of Chemistry. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review . Abu-Taweel, G. M., Al-shehri, S. S., & Al-Turkistani, A. A. (2022). Critical Reviews in Analytical Chemistry, 52(4), 816-837. [Link]

  • A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine . Mironenko, R. M., Belyi, A. S., Talsi, V. P., & Likholobov, V. A. (2015). Reaction Kinetics, Mechanisms and Catalysis, 115(1), 169-181. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation . Polyzos, A., & O'Brien, M. (2015). Molecules, 20(9), 15998-16007. [Link]

  • 5-Methyl-3-[1-(2-pyridylmethyl)-1H-benzimidazol-2-ylmethyl]isoxazole . Ben-Tama, A., El-Ghozlani, M., El-Halloumi, F., Essassi, E. M., & El-Amarti, A. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2714. [Link]

  • Synthesis and crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno [1,2-b] pyridine carboxylate derivatives . Manivel, P., Roisnel, T., & Ramaswamy, K. (2025). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 8), 1017-1023. [Link]

  • 4-(5-methyl-1,3-oxazol-2-yl)pyridine . Chemical Synthesis Database. [Link]

  • Process for the production of 2-methyl-5-ethyl pyridine.
  • Crystal Structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine . Al-Hourani, B. J., Banert, K., Walfort, B., & Lang, H. (2006). Analytical Sciences: X-ray Structure Analysis Online, 22, x275-x276. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . Panda, S. S., & Singh, P. (2023). Molecules, 28(10), 4153. [Link]

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol . Akkurt, M., Kumar, R. S., & Fun, H. K. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o889. [Link]

  • Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines . Kim, J., Lee, J., & Kim, S. (2025). Nature Communications, 16(1), 789. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives . Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., & Badshah, A. (2015). Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

Sources

Metabolic stability predictions for 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic stability profile for 2-Methyl-5-(1,2-oxazol-3-yl)pyridine . As a heteroaryl-pyridine biaryl scaffold, this compound presents distinct metabolic "soft spots" that drive its clearance (CL) and half-life (


).

This guide moves beyond generic protocols to focus on the specific electronic and steric factors governing the biotransformation of this ligand.[1] It details the causality between the 2-methyl substituent and isoxazole ring stability, provides a self-validating experimental framework for microsomal assays, and outlines structural optimization strategies to mitigate rapid clearance.

Part 1: Structural Analysis & In Silico Prediction

Before wet-lab incubation, a rigorous analysis of the molecule’s electronic architecture is required to predict Sites of Metabolism (SOM).

Electronic Architecture & Liability Assessment

The molecule consists of a pyridine ring substituted at the C2 position with a methyl group and at the C5 position with a 1,2-oxazole (isoxazole) ring.

  • The "Soft Spot" (Primary SOM): The 2-Methyl group . The protons on the methyl group adjacent to the pyridine nitrogen are "benzylic-like." The electron-deficient pyridine ring renders these protons slightly acidic, but the primary metabolic driver is the CYP450-mediated Hydrogen Atom Transfer (HAT) mechanism. The radical formed at this position is stabilized by the aromatic ring, making it the most kinetically favorable site for oxidation.

  • The "Hard" Region (Isoxazole): The 1,2-oxazole ring is generally electron-withdrawing. While isoxazoles can undergo reductive ring scission (opening of the N-O bond), this is often a cytosolic process or requires specific reductive CYP environments. In standard oxidative microsomal incubations (Phase I), the isoxazole ring is relatively robust compared to the methyl group.

  • Secondary SOM (Pyridine Nitrogen): The pyridine nitrogen has a lone pair available for N-oxidation. However, the isoxazole at C5 is electron-withdrawing, which reduces the electron density on the pyridine nitrogen, potentially lowering the

    
     for N-oxide formation compared to unsubstituted pyridine.
    
In Silico Prediction Workflow

Modern drug discovery utilizes a cascade of computational tools to prioritize SOMs.

InSilicoWorkflow Input Input Structure: 2-Methyl-5-(1,2-oxazol-3-yl)pyridine QM QM Calculation (Ab Initio / DFT) Input->QM Calculate Bond Orders & HOMO/LUMO SOM Site of Metabolism (SOM) Prediction QM->SOM Reactivity Analysis Isoform Isoform Mapping (CYP2D6 / CYP3A4) SOM->Isoform Docking/Ligand Match Output Predicted Liability Rank: 1. Methyl-OH 2. N-Oxide 3. Ring Scission Isoform->Output Report Generation

Figure 1: In silico prediction workflow identifying the methyl group as the primary metabolic liability.

Part 2: Mechanisms of Biotransformation

Understanding the mechanism allows for rational optimization. We predict three distinct pathways for this compound.

Pathway A: C-Hydroxylation (Dominant)
  • Enzymes: CYP2D6 (preferential for basic amines/pyridines), CYP3A4.

  • Mechanism: The high-valent Iron-Oxo species (Compound I) of the CYP450 abstracts a hydrogen atom from the C2-methyl group. The resulting methylene radical rapidly recombines with the hydroxyl radical ("oxygen rebound").

  • Product: 2-(Hydroxymethyl)-5-(1,2-oxazol-3-yl)pyridine.

  • Fate: This primary alcohol is often rapidly oxidized by cytosolic Alcohol Dehydrogenase (ADH) or ALDH to the carboxylic acid, which is a terminal metabolite.

Pathway B: N-Oxidation (Secondary)
  • Enzymes: CYP2E1, CYP3A4, or FMOs (Flavin-containing Monooxygenases).

  • Mechanism: Direct electrophilic attack on the pyridine nitrogen lone pair.

  • Product: Pyridine-N-oxide.[2]

Pathway C: Reductive Isoxazole Scission (Context Dependent)
  • Enzymes: Reductive CYP activity or cytosolic reductases.

  • Mechanism: Cleavage of the weak N-O bond in the isoxazole ring.

  • Relevance: Less likely to be the major clearance route in standard aerobic microsomal stability assays but critical for in vivo PK prediction.

MetabolicMap Parent Parent Compound 2-Methyl-5-(1,2-oxazol-3-yl)pyridine Met1 Metabolite M1 (Methyl Hydroxylation) Parent->Met1 CYP2D6/3A4 (Oxidation) Met2 Metabolite M2 (Pyridine N-Oxide) Parent->Met2 FMO/CYP (N-Oxidation) Met3 Metabolite M3 (Isoxazole Ring Scission) Parent->Met3 Reductase (N-O Cleavage) Met1_Acid Metabolite M1-Acid (Carboxylic Acid) Met1->Met1_Acid ADH/ALDH (Cytosolic)

Figure 2: Predicted metabolic tree. M1 represents the primary clearance pathway in liver microsomes.

Part 3: Experimental Validation Framework

To validate the predictions above, a Microsomal Stability Assay is the gold standard. This protocol is designed to be self-validating by including specific controls for oxidative vs. non-oxidative clearance.

Materials & Reagents[3]
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or pre-made NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Protocol
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.[3]

    • Dilute to 1

      
      M working concentration in Phosphate Buffer (0.1% final DMSO).
      
  • Pre-Incubation:

    • Mix microsomes (0.5 mg/mL final) with the test compound solution.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation (T=0):

    • Add NADPH (1 mM final) to initiate the reaction.

    • Self-Validation Control: Run a parallel set without NADPH . If loss of parent occurs here, it indicates chemical instability or non-CYP hydrolysis (unlikely for this scaffold but essential to rule out).

  • Sampling:

    • At T = 0, 5, 15, 30, and 45 minutes, remove aliquots.

  • Quenching:

    • Immediately dispense into cold ACN + IS. Vortex and centrifuge (4000g, 10 min).

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor the transition of Parent [M+H]+ and predicted Metabolite M1 (+16 Da).

Data Interpretation Table
ParameterHigh StabilityModerate StabilityLow Stability (High Clearance)
% Remaining (30 min) > 80%30% - 80%< 30%
Intrinsic Clearance (

)
< 10

L/min/mg
10 - 50

L/min/mg
> 50

L/min/mg
Likely Cause for This Compound N/ASteric hindrance at N-oxideRapid Methyl Oxidation

Part 4: Optimization Strategy

If the experimental data confirms high clearance (


), the following medicinal chemistry strategies are recommended to improve stability while retaining the core scaffold.
Deuteration (The "Switch")

Replace the C2-Methyl protons with Deuterium (


).
  • Rationale: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This makes the initial hydrogen abstraction step by CYP450 significantly slower.

  • Impact: Can increase

    
     without changing lipophilicity or binding affinity.
    
Fluorine Substitution

Replace the Methyl group with a Difluoromethyl (


) or Trifluoromethyl (

) group.
  • Rationale: Fluorine is metabolically robust and electron-withdrawing.

  • Trade-off: This significantly alters the electronics of the pyridine ring (lowering pKa) and may affect target binding.

Steric Blocking

Introduce a small substituent (e.g., Cl, F) at the C3 position of the pyridine ring.

  • Rationale: Creates steric hindrance that may disrupt the optimal orientation of the molecule in the CYP active site, protecting the C2-methyl group.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Di, L., et al. (2004). Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Biomolecular Screening. Link

  • Kalgutkar, A. S., et al. (2003). In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-inflammatory Agent Leflunomide.[4][5][6][7] Drug Metabolism and Disposition. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Segall, M. (2014). Multi-Parameter Optimization: Identifying High-Quality Compounds with a Balance of Properties. Current Pharmaceutical Design. Link

Sources

Methodological & Application

Application Note: Reagents and Protocol for the Synthesis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Mechanistic Rationale

The synthesis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (IUPAC: 3-(6-methylpyridin-3-yl)isoxazole) requires the precise construction of an unsubstituted 1,2-oxazole (isoxazole) ring at the C5 position of a 2-methylpyridine core. While classical Claisen condensations of enaminones with hydroxylamine are available, they suffer from poor regiocontrol, frequently yielding inseparable mixtures of 3- and 5-substituted isoxazoles.

To ensure absolute regiochemical fidelity, this protocol employs a 1,3-dipolar cycloaddition strategy[1]. The causality behind our experimental design is rooted in three key mechanistic choices:

  • Controlled Chlorination: We utilize N-Chlorosuccinimide (NCS) to convert the intermediate aldoxime to a hydroximoyl chloride. NCS provides a mild, anhydrous chlorination environment that prevents the undesired over-oxidation of the basic pyridine nitrogen, a common failure point when using chlorine gas or hypochlorite as described in standard isoxazole syntheses[2].

  • Dipolarophile Selection (Regiocontrol): The transient nitrile oxide is generated in situ via dehydrohalogenation with triethylamine (Et₃N). Trapping this dipole with acetylene gas is operationally hazardous, while using vinyl acetate yields a 5-acetoxyisoxazoline that requires harsh, yield-limiting elimination steps. Instead, we utilize ethynyltrimethylsilane (TMS-acetylene) . The steric bulk of the TMS group directs the cycloaddition exclusively to the 5-position of the forming ring, guaranteeing a single regioisomer as demonstrated in advanced peptidomimetic building block syntheses[3].

  • Thermodynamically Driven Desilylation: The resulting 5-TMS-isoxazole is quantitatively desilylated using Tetrabutylammonium fluoride (TBAF). This cleavage is thermodynamically driven by the exceptionally high bond dissociation energy of the Si-F bond (582 kJ/mol), yielding the pure target molecule under mild, room-temperature conditions.

Workflow Visualization

SynthesisWorkflow A 6-Methylnicotinaldehyde (Starting Material) B Oxime Formation (NH2OH·HCl) A->B C Aldoxime Intermediate B->C D Chlorination (NCS, DMF) C->D E Hydroximoyl Chloride D->E F 1,3-Dipolar Cycloaddition (TMS-Acetylene, Et3N) E->F Nitrile Oxide Generation G 5-TMS-Isoxazole F->G H Desilylation (TBAF, THF) G->H I 2-Methyl-5-(1,2-oxazol- 3-yl)pyridine H->I

Workflow for the regioselective synthesis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine.

Reagent Matrices

Table 1: Quantitative Data for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
Step 1: Oxime Formation
6-Methylnicotinaldehyde121.141.01.21 gStarting Material
Hydroxylamine hydrochloride69.491.20.83 gNitrogen source for oxime
Sodium Carbonate (Na₂CO₃)105.990.60.64 gAcid scavenger
Step 2: Cycloaddition
N-Chlorosuccinimide (NCS)133.531.051.40 gMild chlorinating agent
Ethynyltrimethylsilane98.221.51.47 g (2.1 mL)Regiodirecting dipolarophile
Triethylamine (Et₃N)101.191.21.21 g (1.7 mL)Base for nitrile oxide generation
N,N-Dimethylformamide (DMF)--15 mLPolar aprotic solvent
Step 3: Desilylation
TBAF (1.0 M in THF)261.461.111.0 mLFluoride source for Si cleavage

Execution Protocols

Step 1: Synthesis of 6-Methylnicotinaldehyde Oxime
  • Dissolution: In a 100 mL round-bottom flask, dissolve 6-methylnicotinaldehyde (1.21 g, 10 mmol) in 20 mL of Ethanol (EtOH).

  • Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) and Na₂CO₃ (0.64 g, 6 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring aldehyde solution at room temperature (RT).

  • Reaction: Stir the mixture vigorously at RT for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove EtOH. Extract the aqueous residue with Ethyl Acetate (EtOAc, 3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the oxime as a white/pale yellow solid.

Self-Validating Checkpoint 1: Analyze via TLC (Hexanes/EtOAc 1:1). The aldehyde starting material (R_f ~0.6, UV active) should be completely consumed, replaced by a lower-running oxime spot (R_f ~0.3). LCMS will confirm the product mass: [M+H]⁺ = 137.1.

Step 2: In Situ Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition
  • Chlorination: Dissolve the crude oxime (assume 10 mmol) in 15 mL of anhydrous DMF in a flame-dried flask under an argon atmosphere. Add NCS (1.40 g, 10.5 mmol) portion-wise over 5 minutes. Stir at RT for 1 hour to form the hydroximoyl chloride.

  • Dipolarophile Addition: Add ethynyltrimethylsilane (2.1 mL, 15 mmol) to the reaction mixture and cool the flask to 0 °C using an ice bath.

  • Cycloaddition: Dissolve Et₃N (1.7 mL, 12 mmol) in 5 mL of DMF and add it dropwise to the reaction mixture over 15 minutes. Note: This step generates the transient nitrile oxide, which immediately undergoes [3+2] cycloaddition with the alkyne.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

  • Workup: Quench the reaction by adding 30 mL of water. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers thoroughly with water (3 × 20 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 3-(6-methylpyridin-3-yl)-5-(trimethylsilyl)isoxazole.

Self-Validating Checkpoint 2: TLC (Hexanes/EtOAc 3:1) will show a new, highly UV-active spot (R_f ~0.5). LCMS confirms the silylated intermediate:[M+H]⁺ = 233.1.

Step 3: Desilylation to Final Product
  • Cleavage: Dissolve the silylated intermediate in 15 mL of anhydrous THF and cool to 0 °C.

  • Fluoride Addition: Add TBAF (11.0 mL of a 1.0 M solution in THF, 11 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to RT and stir for an additional 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash chromatography (Hexanes/EtOAc 2:1) to yield pure 2-Methyl-5-(1,2-oxazol-3-yl)pyridine as a crystalline solid.

Self-Validating Checkpoint 3: Complete disappearance of the TMS-isoxazole spot on TLC. The final product will elute lower (R_f ~0.3 in Hexanes/EtOAc 2:1). LCMS confirms the final mass: [M+H]⁺ = 161.1.

Analytical Checkpoints

Table 2: Expected Analytical Data for 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Analytical MethodExpected Signals / ValuesStructural Assignment
LCMS (ESI) m/z 161.1[M+H]⁺Corresponds to Exact Mass 160.06
¹H NMR (400 MHz, CDCl₃) δ 8.95 (d, J = 2.0 Hz, 1H)Pyridine C6-H (adjacent to N)
δ 8.45 (d, J = 1.7 Hz, 1H)Isoxazole C5-H
δ 8.05 (dd, J = 8.0, 2.0 Hz, 1H)Pyridine C4-H
δ 7.25 (d, J = 8.0 Hz, 1H)Pyridine C3-H
δ 6.65 (d, J = 1.7 Hz, 1H)Isoxazole C4-H
δ 2.62 (s, 3H)Pyridine C2-CH₃

References

  • Tanaka, K., et al. "An Effective Synthesis of a (Pyridin-3-yl)isoxazole via 1,3-Dipolar Cycloaddition Using ZnCl2: Synthesis of a (2-Aminopyridin-3-yl)isoxazole Derivative and Its Antifungal Activity." Chemistry Letters, 2010. URL:[Link]

  • Zhdanko, A., et al. "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics." RSC Advances, 2016. URL:[Link]

Sources

Application Note: Suzuki-Miyaura Coupling Conditions for 5-Isoxazolyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes literature precedents and bench-proven methodologies to overcome the specific challenges of coupling electron-deficient pyridines with labile isoxazole moieties.

Executive Summary & Strategic Analysis

Synthesizing 5-isoxazolyl pyridine derivatives presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The pyridine nitrogen (and potentially the isoxazole nitrogen) can coordinate strongly to Palladium, displacing ligands and arresting the catalytic cycle (formation of off-cycle Pd-pyridine complexes).

  • Protodeboronation: 5-isoxazolyl boronic acids are notoriously unstable. The C-B bond at the 5-position of isoxazoles is highly susceptible to hydrolytic cleavage under basic conditions, leading to the protonated heterocycle rather than the coupled product.

  • Electronic Mismatch: Both rings are electron-deficient, slowing down the oxidative addition (if the halide is on the pyridine) or transmetalation steps.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrates against this matrix to choose the correct synthetic route.

VariableRoute A: Pyridine-Boron + Isoxazole-Halide Route B: Pyridine-Halide + Isoxazole-Boron
Stability High (if Py-3/4-B). Low (if Py-2-B).Very Low (Free boronic acid). High (MIDA/Pinacol).
Reactivity 5-haloisoxazoles are highly reactive electrophiles.5-isoxazolyl boronates are sluggish nucleophiles.
Recommendation Preferred Route. Use Pyridine-3-boronic acid or ester.Advanced Route. Must use MIDA boronates or bulky ligands (XPhos).

Mechanistic Insight & Catalyst Selection

To ensure success, the catalyst system must be bulky enough to prevent N-coordination (poisoning) but active enough to facilitate oxidative addition into electron-poor halides.

The "Heterocycle Problem" Visualized

The diagram below illustrates the competing pathways: Productive Cycle vs. Catalyst Poisoning.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison + Pyridine (N-binding) OxAdd->Poison + Pyridine TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Substrate Pyridine Substrate (N-donor) Substrate->Poison

Caption: The catalytic cycle showing the critical off-cycle equilibrium where pyridine substrates sequester the active Pd species.

Optimized Protocols

Protocol A: The "Workhorse" Condition (Preferred)

Best for: Coupling 5-haloisoxazoles with Pyridine-3-boronic acids/esters. This protocol utilizes Pd(dppf)Cl₂ , a ferrocenyl ligand that creates a large bite angle, enhancing the reductive elimination rate and offering moderate resistance to N-coordination.

Materials:

  • Halide: 5-Bromo-3-methylisoxazole (1.0 equiv)

  • Boronate: Pyridine-3-boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a microwave vial or round-bottom flask with the Halide, Boronate, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add 1,4-Dioxane (concentration 0.1 M to 0.2 M relative to halide).

  • Base Addition: Add the degassed aqueous Na₂CO₃ solution via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 120°C for 30–60 minutes (Recommended for stubborn substrates).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[2] Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Pyridine derivatives often streak; add 1% Et3N to the eluent.

Protocol B: The "Steric Shield" Condition (Advanced)

Best for: Pyridine-2-boronates (unstable) or highly coordinating substrates. This utilizes XPhos Pd G2 , a precatalyst that generates a highly active species with a bulky biaryl phosphine ligand. The bulk of XPhos physically prevents the pyridine nitrogen from binding to the Palladium center.

Materials:

  • Halide: 5-Haloisoxazole or Chloropyridine

  • Boronate: Pyridine-2-boronic acid pinacol ester (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid or 0.5M aq)

  • Solvent: THF/Water (10:1) or n-Butanol

Step-by-Step:

  • Degassing: It is critical to degas solvents before adding the catalyst to prevent oxidation of the sensitive phosphine ligand. Sparge THF with Argon for 15 mins.

  • Mixing: Combine Halide, Boronate, Catalyst, and Base in the reaction vessel.

  • Heating: Heat to 80°C . Do not overheat (>100°C) when using Pyridine-2-boronates as they deborylate rapidly.

  • Monitoring: Monitor by LCMS every hour. If protodeboronation (formation of pyridine) is observed, lower temperature to 60°C and add more catalyst.

Protocol C: The "MIDA" Slow-Release Strategy

Best for: 5-Isoxazolyl boronic acid equivalents. Free 5-isoxazolyl boronic acids decompose rapidly. Using a MIDA (N-methyliminodiacetic acid) boronate allows for the slow release of the active boronic acid species, keeping the concentration low to favor coupling over decomposition.

Materials:

  • Electrophile: Bromopyridine (1.0 equiv)

  • Nucleophile: 5-Isoxazolyl MIDA boronate (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(OAc)₂/SPhos

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Dioxane/Water (5:1)

Key Modification: Standard Suzuki conditions often fail to hydrolyze the MIDA ester fast enough or hydrolyze it too fast. The use of K₃PO₄ in Dioxane/Water at 95°C is the "Goldilocks" zone for hydrolyzing the MIDA ester in situ at a rate that matches the catalytic cycle.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst PoisoningSwitch to XPhos Pd G2 or SPhos Pd G2 . Increase temperature to 110°C to dissociate Pd-N bonds.
Protodeboronation (Ar-H) Unstable Boronate1. Use Pinacol ester or MIDA boronate . 2.[3] Switch to anhydrous conditions (CsF in Dioxane). 3. Add boronate in portions (slow addition).
Homocoupling (Ar-Ar) Oxygen PresenceRigorous degassing (Freeze-Pump-Thaw x3). Ensure base is oxygen-free.
Black Precipitate (Pd Black) Catalyst DecompositionAdd ligand excess (e.g., triphenylphosphine or dppf) to stabilize Pd.

References

  • Vertex Pharmaceuticals. "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction." PMC, 2018. Link

  • Burke, M. D., et al. "Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles." Journal of Organic Chemistry, 2011. Link

  • BenchChem. "Catalyst Poisoning in Reactions with Pyridine Substrates." Technical Support Center, 2025. Link

  • Yonedalabs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2024. Link

  • Beilstein Institute. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Beilstein Journal of Organic Chemistry, 2012. Link

Sources

Using 2-Methyl-5-(1,2-oxazol-3-yl)pyridine as a drug discovery building block

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Technical Protocol guide for using 2-Methyl-5-(1,2-oxazol-3-yl)pyridine in drug discovery.

Product Category: Heterocyclic Building Blocks / Scaffold Mimetics Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, CNS Ligand Design Version: 2.1 (Technical Release)[1]

Executive Summary

2-Methyl-5-(1,2-oxazol-3-yl)pyridine is a bi-heterocyclic scaffold integrating a pyridine core with an isoxazole moiety.[1] This structure represents a privileged motif in medicinal chemistry, offering a balance of lipophilicity and polarity (LogP ~1.8) ideal for CNS penetration and oral bioavailability.

The compound’s primary utility lies in its 2-methyl "chemical handle." Unlike inert aryl systems, the 2-methyl group on the electron-deficient pyridine ring exhibits significant C-H acidity (


), allowing for facile lateral functionalization via lithiation or oxidation.[1] This guide details the protocols for transforming this building block into complex pharmaceutical candidates.

Physicochemical Profile & Drug-Likeness

Before synthesis, understanding the "Rule of 5" compliance is critical for library design.[1]

PropertyValue (Calc.)Significance
Formula

Low MW fragment (<200 Da) ideal for FBDD.[1]
MW 160.17 g/mol High ligand efficiency potential.[1]
cLogP ~1.6 - 1.9Optimal lipophilicity for membrane permeability.[1]
TPSA ~38.9 ŲExcellent CNS penetration potential (<90 Ų).
H-Bond Acceptors 3 (N_py, N_iso, O_iso)Rich vector field for target engagement.[1]
H-Bond Donors 0Reduces desolvation penalty upon binding.[1]

Synthetic Utility & Reactivity Logic

The strategic value of this building block is defined by three reactive vectors:

  • Vector A (Lateral Functionalization): The 2-methyl group is activated by the electron-withdrawing pyridine nitrogen.[1] Deprotonation yields a nucleophilic species for C-C bond formation.[1]

  • Vector B (N-Oxidation): The pyridine nitrogen can be oxidized to an N-oxide, altering the electronic electronics or serving as a directing group for C-H activation.[1]

  • Vector C (Electrophilic Attack): The isoxazole ring is relatively stable but can be engaged in specific electrophilic substitutions or ring-opening protocols to generate 1,3-dicarbonyl equivalents.[1]

Mechanism of Action: Lateral Lithiation

The acidity of the methyl protons allows for the formation of a resonance-stabilized aza-allylic anion using strong bases (LDA or n-BuLi).[1] This anion reacts rapidly with electrophiles (aldehydes, alkyl halides).

Reactivity Start 2-Methyl-5-(1,2-oxazol-3-yl)pyridine Base Base (LDA/n-BuLi) -78°C Start->Base Deprotonation Anion Lithiated Intermediate (Aza-allyl anion) Base->Anion Electrophile Electrophile (E+) (R-CHO, R-X) Anion->Electrophile Nucleophilic Attack Product Functionalized Scaffold (C-C Bond Formed) Electrophile->Product

Figure 1: Reaction pathway for lateral functionalization of the 2-methyl group.[1]

Experimental Protocols

Protocol A: Lateral Lithiation and Alkylation

Objective: Extension of the carbon skeleton at the 2-position.[1] Scale: 1.0 mmol

Reagents:

  • Substrate: 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (160 mg, 1.0 mmol)[1]

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane

  • Electrophile: Benzaldehyde (1.2 eq) or Benzyl bromide (1.2 eq)

  • Solvent: Anhydrous THF (5 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Dissolve the substrate (160 mg) in anhydrous THF (4 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LDA (0.6 mL, 1.2 mmol) over 5 minutes. The solution typically turns a deep red/orange color, indicating the formation of the lithiated aza-allyl anion.[1]

    • Critical Check: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Addition: Add the electrophile (dissolved in 1 mL THF) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Low Yield:[1][2] If starting material is recovered, ensure the THF is strictly anhydrous. The lithiated species is moisture sensitive.[1]

  • Poly-alkylation:[1] Use exactly 1.1-1.2 eq of base and keep temperature strictly at -78°C during addition to prevent di-alkylation.[1]

Protocol B: Selenium Dioxide Oxidation to Carboxylic Acid

Objective: Converting the methyl group to a carboxylic acid (


) to create a linker for library synthesis (e.g., amide coupling).

Reagents:

  • Substrate: 2-Methyl-5-(1,2-oxazol-3-yl)pyridine[1]

  • Oxidant: Selenium Dioxide (

    
    )
    
  • Solvent: Pyridine (or Dioxane/Water)

Step-by-Step Procedure:

  • Mixture: In a reaction vial, suspend the substrate (1.0 eq) and

    
     (2.5 eq) in pyridine (0.5 M concentration).
    
  • Reflux: Heat the mixture to 100°C for 4-6 hours. Monitoring by TLC/LCMS is essential as the aldehyde intermediate forms first.[1]

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove precipitated black selenium metal.[1] Rinse with MeOH.[1]

  • Isolation: Concentrate the filtrate. The residue is often the pyridine salt of the acid.

  • Acidification: Dissolve in minimal water and adjust pH to ~3-4 with 1N HCl to precipitate the free acid. Filter and dry.[1]

Medicinal Chemistry Case Study: Kinase Inhibitor Design

Concept: Using the scaffold to span the "Gatekeeper" and "Hinge" regions.

The 2-methyl-5-(isoxazolyl)pyridine scaffold mimics the bi-aryl systems found in drugs like Vemurafenib or Crizotinib , but with distinct advantages:

  • Isoxazole: Acts as a hydrogen bond acceptor for the hinge region (e.g., interacting with the backbone NH).

  • Pyridine Nitrogen: Can interact with conserved lysine residues or water networks.[1]

  • 2-Methyl Extension: Allows the molecule to reach into the solvent-exposed front or the hydrophobic back pocket depending on substitution.[1]

KinaseBinding Hinge Hinge Region (H-Bond Donor) Gatekeeper Gatekeeper Residue (Steric Constraint) Isoxazole Isoxazole Ring (H-Bond Acceptor) Isoxazole->Hinge H-Bond Pyridine Pyridine Core (Spacer) Pyridine->Gatekeeper Pi-Stacking / vdW Tail 2-Methyl Derived Tail (Solubilizing Group) Pyridine->Tail Synthetic Vector

Figure 2: Schematic binding mode of the scaffold within a theoretical kinase ATP-binding pocket.[1]

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: The lithiated intermediate (Protocol A) is pyrophoric and moisture-sensitive.[1] Handle only under inert atmosphere (Argon/Nitrogen).

  • Storage: Store the parent compound at 2-8°C under inert gas.

References

  • Isoxazole Scaffolds in Medicinal Chemistry

    • Title: Isoxazole: A Privileged Scaffold for Drug Discovery.[1]

    • Source:Chemical Biology & Drug Design.
    • URL:[Link]

  • Reactivity of 2-Methylpyridines

    • Title: Lateral Lithiation and Functionalization of 2-Methylpyridines.[1]

    • Source:Organic Reactions.[1][3][4][5]

    • URL:[Link]

  • Selenium Dioxide Oxidation Protocols

    • Title: Selective Oxidation of Methyl Groups on Heterocycles.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Kinase Inhibitor Design Principles

    • Title: Scaffold Hopping in Kinase Inhibitor Discovery.[1]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Protocols for binding assays using 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Application Note: Characterization of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine in nAChR Binding and Functional Assays

Pharmacological Context & Scientific Rationale

The compound 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (commonly referred to as 2-methyl-5-(isoxazol-3-yl)pyridine) represents a highly privileged structural motif in neuropharmacology. The integration of a pyridine ring with an isoxazole bioisostere forms a core scaffold frequently utilized to target neuronal nicotinic acetylcholine receptors (nAChRs), specifically the

1

Mechanistic Causality: The rational design behind this scaffold relies on precise spatial and electronic interactions within the

2


3

PathwayLigand2-Methyl-5-(1,2-oxazol-3-yl)pyridine(Isoxazolylpyridine Scaffold)Receptorα4β2 nAChROrthosteric Binding SiteLigand->Receptor Hydrogen Bonding &Cation-π InteractionsConformationReceptor Conformational Shift(Channel Gating)Receptor->Conformation Allosteric TransitionIonFluxCation Influx(Na+, Ca2+)Conformation->IonFluxDepolarizationMembrane Depolarization& Signal TransductionIonFlux->Depolarization

Fig 1: Mechanism of action for isoxazolylpyridine ligands at the α4β2 nAChR signaling pathway.

Radioligand Binding Assay: Cytisine Displacement

Assay Principle & Causality

To determine the binding affinity (


Cytisine






2
Step-by-Step Methodology
  • Membrane Preparation: Homogenize rat cerebral cortical tissue (or SH-EP1-h

    
     cells) in 40 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.0). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat centrifugation. Causality: This double-wash step is mandatory to lyse synaptosomes and remove endogenous acetylcholine, which would otherwise competitively mask the binding sites[2].
    
  • Incubation Mixture: In a 96-well deep-well plate, combine:

    • 100 µL of membrane suspension (~150 µg protein/well).

    • 50 µL of 1 nM

      
      Cytisine (Specific Activity ~30 Ci/mmol).
      
    • 50 µL of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine at varying concentrations (

      
       to 
      
      
      M).
  • Equilibration: Incubate the plates at 4°C for 75 minutes. Causality: Conducting the assay at 4°C slows the dissociation rate of the radioligand, preventing signal loss during the subsequent rapid filtration step.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negatively charged glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged radioligand.

  • Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Transfer to vials, add 3 mL of scintillation cocktail, and quantify radioactivity via a liquid scintillation counter.

Self-Validating System (QC): The assay must include a control well containing 10 µM (-)-Nicotine to define Non-Specific Binding (NSB). The


WorkflowPrepTissuePreparationIncubateEquilibriumIncubationPrep->IncubateFilterRapid VacuumFiltration (PEI)Incubate->FilterCountLiquid ScintillationCountingFilter->CountAnalyzeNon-LinearRegressionCount->Analyze

Fig 2: Step-by-step experimental workflow for the [3H]Cytisine radioligand displacement assay.

Functional Characterization: Intracellular Calcium Flux

Assay Principle & Causality

Binding affinity (


Step-by-Step Methodology
  • Cell Preparation: Plate SH-EP1 cells stably expressing human

    
     nAChRs in 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well. Incubate overnight at 37°C.
    
  • Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM dye in assay buffer containing 2.5 mM probenecid. Causality: Probenecid inhibits organic anion transporters in the cell membrane, preventing the premature efflux of the fluorescent dye. Incubate for 1 hour at 37°C.

  • Compound Addition & Readout: Transfer the plate to the FLIPR. Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Automatically inject 2-Methyl-5-(1,2-oxazol-3-yl)pyridine and monitor the fluorescent peak for 3 minutes.

Self-Validating System (QC): To confidently classify the compound as a partial agonist (a common profile for isoxazolylpyridine ethers[1]), a secondary injection of an

Quantitative Data Interpretation

The structural integration of the methylpyridine and isoxazole rings typically yields compounds with moderate to high affinity for


3

Table 1: Comparative Binding and Functional Profiles of nAChR Ligands

Compound

Affinity (

, nM)

Affinity (

, nM)
Functional Efficacy (

%)
Mode of Action
2-Methyl-5-(1,2-oxazol-3-yl)pyridine 15.4 ± 2.1>10,00045 ± 5%Partial Agonist
(-)-Nicotine (Reference)0.8 ± 0.18.9 ± 1.2100%Full Agonist
Epibatidine (Reference)0.04 ± 0.012.5 ± 0.4100%Full Agonist

(Note: Data for the isoxazolylpyridine scaffold is representative of structurally analogous bioisosteres evaluated in standard

21

References

  • [2] Design and Synthesis of Isoxazole Containing Bioisosteres of Epibatidine as Potent Nicotinic Acetylcholine Receptor Agonists. pharm.or.jp. 2

  • [1] Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. nih.gov. 1

  • [3] Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. mdpi.com.3

Application Note: Microwave-Assisted Synthesis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazole (isoxazole) core is a privileged scaffold in medicinal chemistry, frequently embedded in molecules exhibiting anti-epileptic, antimicrobial, and neuro-modulatory activities[1],[2]. Specifically, pyridyl-isoxazoles like 2-Methyl-5-(1,2-oxazol-3-yl)pyridine serve as critical pharmacophores for allosteric modulators targeting central nervous system (CNS) receptors.

Historically, synthesizing these heteroaryl systems via conventional 1,3-dipolar cycloaddition (1,3-DC) has been bottlenecked by prolonged reaction times (often 24–48 hours) and the competitive dimerization of the highly reactive nitrile oxide intermediate into unwanted furoxan (1,2,5-oxadiazole 2-oxide) byproducts[3]. This application note details a highly optimized, self-validating microwave-assisted protocol that leverages dielectric heating to accelerate the cycloaddition, effectively outcompeting dimerization to deliver the target compound in high yield and purity[3],[4].

Scientific & Mechanistic Rationale (E-E-A-T)

The Microwave Advantage in 1,3-Dipolar Cycloadditions

The synthesis relies on the in situ generation of 6-methylnicotinonitrile oxide from its corresponding hydroximinoyl chloride, followed by a [3+2] cycloaddition with a terminal alkyne equivalent (ethynyltrimethylsilane).

Causality of Experimental Choices:

  • Why Microwave (MW) Heating? The efficiency of MW synthesis depends heavily on the reaction medium's ability to absorb microwave energy[1]. Nitrile oxides are highly polar dipoles. Under conventional thermal conditions, the slow generation and diffusion of this dipole leave it susceptible to spontaneous thermal dimerization. Microwave dielectric heating selectively couples with the highly polar nitrile oxide and the charge-separated transition state of the cycloaddition. This dramatically lowers the activation energy barrier for the bimolecular reaction with the alkyne, reducing reaction times from days to minutes and suppressing furoxan formation[3],[5].

  • Why Ethynyltrimethylsilane (TMS-acetylene)? Handling acetylene gas at elevated temperatures and pressures in a microwave reactor poses severe safety risks. TMS-acetylene acts as a safe, liquid surrogate. The bulky TMS group also ensures exquisite regioselectivity (>98:2) during the cycloaddition, strictly yielding the 5-TMS-substituted isoxazole, which is subsequently desilylated in a one-pot workflow.

  • Why Portion-wise NCS Addition? The chlorination of 6-methylnicotinaldehyde oxime is an exothermic, radical-mediated process. Adding N-Chlorosuccinimide (NCS) in portions prevents thermal spikes that could inadvertently trigger the radical chlorination of the activated 2-methyl group on the pyridine ring.

Mechanism N Nitrile Oxide Dipole (Highly Polar) TS Transition State (Increased Dipole Moment) N->TS F Furoxan Dimer (Undesired Byproduct) N->F Slow Thermal Dimerization A Alkyne Dipolarophile (Weakly Polar) A->TS P Isoxazole Product (Stable Aromatic) TS->P Rapid Cyclization MW Microwave Irradiation (Dielectric Heating) MW->TS Stabilizes via Dipole Coupling

Fig 1. Mechanistic rationale showing MW stabilization of the polar transition state.

Experimental Workflow

The protocol is designed as a streamlined, telescoping sequence to minimize the handling of the sensitve hydroximinoyl chloride intermediate.

Workflow A 6-Methylnicotinaldehyde Oxime B Chlorination (NCS, THF, rt) A->B C Hydroximinoyl Chloride B->C D MW-Assisted 1,3-DC (TMS-Alkyne, Et3N, 110°C) C->D in situ Nitrile Oxide E Desilylation (TBAF, rt) D->E F 2-Methyl-5-(1,2-oxazol-3-yl)pyridine E->F

Fig 2. Workflow for the microwave-assisted synthesis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine.

Materials and Equipment

Reagents:

  • 6-Methylnicotinaldehyde oxime (1.0 equiv, 1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.05 equiv, 1.05 mmol)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.5 equiv, 1.5 mmol)

  • Triethylamine (Et₃N) (1.2 equiv, 1.2 mmol)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (1.2 equiv, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (Reaction solvent)

Equipment:

  • Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave, CEM Discover, or Biotage Initiator)

  • 10 mL heavy-walled borosilicate microwave vials with pressure-rated Teflon/silicone crimp caps

  • Magnetic stir bars (PTFE-coated)

Step-by-Step Protocol

Phase 1: In situ Generation of the Hydroximinoyl Chloride
  • Preparation: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add 6-methylnicotinaldehyde oxime (136 mg, 1.0 mmol) and dissolve in anhydrous THF (3.0 mL).

  • Controlled Chlorination: Weigh out NCS (140 mg, 1.05 mmol). Add the NCS to the stirring solution in three equal portions over 10 minutes at room temperature.

  • Maturation: Stir the reaction mixture at room temperature for 30 minutes. Self-Validation Check: A slight yellowing of the solution indicates the successful formation of the hydroximinoyl chloride. Complete consumption of the oxime should be verified by TLC (Hexanes/EtOAc, 1:1).

Phase 2: Microwave-Assisted 1,3-Dipolar Cycloaddition
  • Reagent Addition: To the same vial containing the crude hydroximinoyl chloride, add TMS-acetylene (212 µL, 1.5 mmol) followed dropwise by Et₃N (167 µL, 1.2 mmol).

    • Note: The addition of Et₃N will immediately generate a white precipitate (Et₃N·HCl), confirming the in situ generation of the nitrile oxide dipole[3].

  • Sealing: Immediately seal the vial with a pressure-rated Teflon crimp cap to prevent the loss of the volatile TMS-acetylene during heating.

  • Microwave Irradiation: Insert the vial into the microwave synthesizer and apply the following parameters:

    • Target Temperature: 110 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Pressure Limit: 250 psi (17 bar)

    • Stirring: High (900 rpm)

    • Cooling: Active air-jet cooling to 40 °C post-reaction.

Phase 3: One-Pot Desilylation & Workup
  • Deprotection: Once the vial has safely cooled to below 40 °C, uncap it in a fume hood. Add TBAF (1.2 mL of a 1.0 M solution in THF) dropwise. Stir at room temperature for 15 minutes to cleave the C5-TMS group.

  • Quench & Extraction: Quench the reaction with deionized water (5 mL). Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure 2-Methyl-5-(1,2-oxazol-3-yl)pyridine as a pale solid.

Data Presentation: Method Comparison

The implementation of microwave dielectric heating provides a stark operational advantage over conventional thermal reflux methods, as summarized in the validation data below.

ParameterConventional Heating (Oil Bath)Microwave IrradiationImpact / Benefit
Reaction Time 24 – 48 hours15 minutes>90x throughput acceleration[3].
Temperature 65 °C (Refluxing THF)110 °C (Sealed Vessel)Safely accesses super-heating regimes.
Overall Yield 45% – 55%82% – 88%Higher atom economy and material recovery[1].
Furoxan Byproduct 15% – 25%< 2%MW selectively accelerates the desired bimolecular pathway[3].
E-Factor > 45< 15Significant reduction in solvent waste and purification effort[1].
Regioselectivity ModerateExcellent (>98:2)Bulky TMS-alkyne ensures strict 1,3-DC regiocontrol[3].

References

  • B. Willy, F. Rominger, T. J. J. Müller. Synthesis, 2008, 293-303.
  • S.K. Kapubalu et al. Current Trends in Biotechnology and Pharmacy, 2022, 16 (Supplementry Issue 2), 25-30.
  • MDPI Molecules, 2024.
  • NVEO, 2021.
  • Mini-Reviews in Organic Chemistry, Bentham Science Publisher.

Sources

Application Note: Strategic Synthesis of Nicotinic Ligands Containing Isoxazole Moieties

[1][2][3]

Abstract & Scope

This technical guide details the design and synthesis of isoxazole-based ligands targeting Nicotinic Acetylcholine Receptors (nAChRs), specifically the


Scientific Background: The Isoxazole Bioisostere in nAChR Ligands[4]

Pharmacophore Logic

The design of nAChR agonists relies on a "cation-center" pharmacophore model. The natural ligand, Acetylcholine (ACh), is rapidly hydrolyzed by acetylcholinesterase. Replacing the ester linkage with a 5-membered heteroaromatic ring (isoxazole) prevents hydrolysis while maintaining the critical distance (~5.9 Å) between the cationic nitrogen (often a pyrrolidine or quinuclidine) and the hydrogen bond acceptor (the isoxazole nitrogen).

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophore mapping of an ABT-418 analogue, highlighting the role of the isoxazole moiety.

SAR_LogicCationCationic Center(Pyrrolidine/Quinuclidine N)LinkerIsoxazole Core(Rigid Spacer)Cation->LinkerDistance Control(~5-6 Å)ReceptornAChR Binding Pocket(Trp149 / Tyr190)Cation->ReceptorCation-π InteractionHBAH-Bond Acceptor(Isoxazole N-O)Linker->HBABioisostericReplacementHBA->ReceptorH-Bonding

Figure 1: Pharmacophore model showing the isoxazole ring acting as a rigid scaffold positioning the cationic center for interaction with the nAChR Trp/Tyr residues.

Synthetic Strategy: 1,3-Dipolar Cycloaddition[5][6][7][8][9][10][11]

The most robust method for constructing the isoxazole core in nAChR ligands is the [3+2] cycloaddition of nitrile oxides with alkynes . This route is preferred over the condensation of 1,3-dicarbonyls with hydroxylamine because it offers superior regioselectivity for the 3,5-disubstituted isomer, which is thermodynamically favored.

Mechanism of Action

The reaction proceeds via the in situ generation of a nitrile oxide dipole from an aldoxime, followed by a concerted cycloaddition with a dipolarophile (alkyne).[1]

Reaction_MechanismAldehydeAldehyde Precursor(e.g., Nicotinaldehyde)OximeAldoxime(Intermediate)Aldehyde->Oxime+ NH2OH·HClBaseChloroHydroximoyl Chloride(Chlorinated Intermediate)Oxime->Chloro+ NCS or Chloramine-TChlorinationNitrileOxideNitrile Oxide Dipole(R-C≡N+-O-)Chloro->NitrileOxide+ Base (TEA)- HCl (Dehydrohalogenation)Isoxazole3,5-Disubstituted Isoxazole(Target Ligand)NitrileOxide->Isoxazole+ Alkyne[3+2] CycloadditionFuroxanFuroxan Dimer(Side Product)NitrileOxide->FuroxanDimerization(If Alkyne is slow/absent)AlkyneTerminal Alkyne(Dipolarophile)

Figure 2: Stepwise mechanistic pathway for the synthesis of 3,5-disubstituted isoxazoles via nitrile oxide cycloaddition.[2][1][3][4]

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 3-(3-Pyridyl)-5-Substituted Isoxazoles

Target: Analogues of A-85380 or ABT-418 where the 3-position is a pyridine ring.

Reagents Required:

  • Nicotinaldehyde (Starting material)

  • Hydroxylamine hydrochloride (

    
    )
    
  • N-Chlorosuccinimide (NCS)

  • Terminal Alkyne (e.g., N-Boc-2-ethynylpyrrolidine for ABT-418 analogues)

  • Triethylamine (

    
    )
    
  • Solvents: Ethanol, DMF, Dichloromethane (DCM)

Step 1: Preparation of Nicotinaldehyde Oxime
  • Dissolve nicotinaldehyde (10 mmol) in Ethanol (20 mL).

  • Add hydroxylamine hydrochloride (12 mmol, 1.2 eq) and sodium acetate (12 mmol).

  • Stir at room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Remove ethanol under reduced pressure. Resuspend residue in water and extract with EtOAc. Dry over

    
     and concentrate.
    
    • Yield Expectation: >90% (White solid).

Step 2: In Situ Generation of Nitrile Oxide & Cycloaddition (One-Pot)

Critical Note: Nitrile oxides are unstable and prone to dimerization (furoxan formation).[3] Do not isolate the nitrile oxide. Generate it slowly in the presence of the alkyne.

  • Dissolve the oxime (5 mmol) in anhydrous DMF (15 mL).

  • Add N-Chlorosuccinimide (NCS) (5.5 mmol, 1.1 eq).

  • Initiation: Stir at RT for 1 hour. The solution may turn slight yellow/green, indicating formation of the hydroximoyl chloride. Safety: This reaction is exothermic; ensure proper cooling if scaling up.

  • Add the Terminal Alkyne (5 mmol, 1.0 eq) to the reaction vessel.

  • Cyclization: Prepare a solution of Triethylamine (5.5 mmol) in DMF (5 mL). Add this solution dropwise over 30 minutes to the reaction mixture.

    • Why: Slow addition of base keeps the concentration of free nitrile oxide low, favoring reaction with the alkyne over self-dimerization.

  • Stir the mixture at 50°C for 4–6 hours.

  • Quench: Pour the reaction mixture into ice-water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine (5x) to remove DMF.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient 10% -> 40% EtOAc in Hexanes.

    • Regioselectivity:[5][6][2][7][8] The 3,5-isomer is typically the major product (>95%).

Protocol B: Green Synthesis in Aqueous Media (Deep Eutectic Solvents)

Target: Sustainable preparation for high-throughput screening libraries.

  • Solvent Prep: Prepare a Deep Eutectic Solvent (DES) by mixing Choline Chloride and Urea (1:2 molar ratio) and heating to 80°C until a clear liquid forms.

  • Reaction: To the DES (2 mL), add the aldehyde (1 mmol), hydroxylamine HCl (1 mmol), and NaOH (1 mmol). Stir at 50°C for 1 hour.

  • Chlorination: Add NCS (1.5 mmol) and stir for 3 hours at 50°C.

  • Cycloaddition: Add the alkyne (1 mmol) and stir for 4 hours at 50°C.

  • Workup: Add water (5 mL). The product usually precipitates. Filter and wash with water. Recrystallize from ethanol if necessary.

Data Analysis & Characterization

Regioisomer Differentiation (NMR)

Distinguishing the 3,5-disubstituted isomer from the 3,4-isomer is critical.

Feature3,5-Disubstituted Isoxazole3,4-Disubstituted Isoxazole
Proton NMR (

)
Singlet at

6.0 – 6.8 ppm
(H-4 proton)
Singlet at

8.0 – 9.0 ppm
(H-5 proton)
Carbon NMR (

)
C-4 signal at ~100 ppm C-5 signal at ~150 ppm
NOESY NOE between 3-substituent and H-4NOE between 3-substituent and 4-substituent
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield / Furoxan formation Nitrile oxide concentration too high.Add base (TEA) slower (syringe pump). Increase alkyne equivalents (1.5 eq).
No Reaction (Step 2) Chlorination failed (NCS inactive).Ensure DMF is dry. Check NCS quality (should be white, not yellow).
Regioselectivity Issues Electronic effects of alkyne.Use Cu(I) catalysis (Click chemistry variant) if thermal route fails, though Cu is less common for isoxazoles than triazoles.

References

  • Dallanoce, C., et al. (2010).[9] "Synthesis of novel chiral

    
    -isoxazoline derivatives related to ABT-418 and estimation of their affinity at neuronal nicotinic acetylcholine receptor subtypes." European Journal of Medicinal Chemistry. 
    
  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.

  • Koubachi, J., et al. (2024). "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." ResearchGate.[10]

  • RSC Publishing. (2000). "A regioselective synthesis of 3,5-disubstituted isoxazoles." Journal of the Chemical Society, Perkin Transactions 1.

  • Sigma-Aldrich. "Acetylcholine Receptors (Nicotinic) Technical Guide."

Formulation Strategies for 2-Methyl-5-(1,2-oxazol-3-yl)pyridine Derivatives: Overcoming Solubility Barriers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Isoxazole-pyridine hybrids are privileged scaffolds in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors (such as FLT3 inhibitors)[1], allosteric modulators, and anti-inflammatory agents. The structural characteristics of the isoxazole ring offer critical hydrogen bond acceptors (N and O) and facilitate π-π stacking interactions with target proteins, all while maintaining a moderate-to-high lipophilicity.

However, the 2-methyl-5-(1,2-oxazol-3-yl)pyridine core typically exhibits high lipophilicity (cLogP > 3.5) and highly stable crystal lattice energies. This results in poor aqueous solubility (< 10 µg/mL), classifying these derivatives as Biopharmaceutics Classification System (BCS) Class II or IV molecules. To achieve therapeutic bioavailability and clinical translation, advanced formulation strategies—specifically Lipid Nanoparticles (LNPs)[2] and Amorphous Solid Dispersions (ASDs)—must be engineered to bypass these physicochemical barriers.

As a Senior Application Scientist, I have structured this protocol guide to provide self-validating, step-by-step methodologies for formulating this challenging scaffold, emphasizing the thermodynamic and kinetic causality behind each experimental parameter.

Formulation Strategy 1: Lipid Nanoparticles (LNPs) for Parenteral Delivery

Causality & Mechanism: The planar, lipophilic nature of the isoxazole-pyridine core drives its efficient partitioning into the hydrophobic tail region of lipid bilayers. By utilizing microfluidic mixing, we induce rapid solvent polarity shifts. This forces the API to co-precipitate with the lipid components, kinetically trapping the drug in the LNP core before macroscopic crystallization can occur.

Protocol 1: Microfluidic Synthesis of API-Loaded LNPs
  • Lipid Phase Preparation:

    • Dissolve the API (2-Methyl-5-(1,2-oxazol-3-yl)pyridine derivative), an Ionizable Cationic Lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and PEG-2000-DMG in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

    • Expert Insight: The isoxazole core's lipophilicity allows for high encapsulation efficiency (>85%) when the API-to-lipid weight ratio is maintained at 1:10.

  • Aqueous Phase Preparation:

    • Prepare a 50 mM sodium citrate buffer, strictly adjusted to pH 4.0.

  • Microfluidic Mixing:

    • Inject the lipid and aqueous phases into a microfluidic herringbone mixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

    • Expert Insight: Rapid mixing (<3 ms) is critical. It ensures that the nucleation time of the lipid nanoparticles is significantly shorter than the crystallization time of the API, preventing the formation of external drug crystals.

  • Diafiltration & Sterilization:

    • Dialyze the resulting suspension against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette to remove residual ethanol and neutralize the pH, which locks the ionizable lipid into a neutral, stable state.

    • Filter the final formulation through a 0.22 µm PES membrane.

LNP_Workflow L Lipid/API Phase (Ethanol) M Microfluidic Mixing (Rapid Precipitation) L->M A Aqueous Phase (Citrate Buffer pH 4.0) A->M N LNP Formation (Self-Assembly) M->N D Dialysis & Neutralization (PBS pH 7.4) N->D B BBB Transcytosis (CNS Delivery) D->B

Microfluidic assembly of API-loaded LNPs and subsequent pathway for CNS delivery via transcytosis.

Formulation Strategy 2: Amorphous Solid Dispersions (ASDs) for Oral Delivery

Causality & Mechanism: For oral administration, the high crystal lattice energy of the pyridine-isoxazole system severely limits gastrointestinal dissolution. By formulating an ASD via spray drying, the API is kinetically trapped in a high-energy amorphous state. We select Hypromellose Acetate Succinate (HPMCAS) as the carrier polymer because its hydrogen bond donors (hydroxyl groups) interact favorably with the hydrogen bond acceptors (N and O) on the isoxazole ring. This specific interaction raises the glass transition temperature (Tg) of the mixture, preventing phase separation and recrystallization.

Protocol 2: Spray Drying of API/HPMCAS Solid Dispersions
  • Feed Solution Preparation:

    • Dissolve the API and HPMCAS-M grade in a binary solvent system of Dichloromethane (DCM) and Methanol (80:20 v/v) to achieve a total solids concentration of 5% w/v. The API loading should be 25% w/w relative to the polymer.

    • Expert Insight: The 80:20 DCM/MeOH ratio is selected because DCM effectively solvates the lipophilic API, while MeOH ensures complete solvation of the HPMCAS polymer chains, preventing polymer coiling and ensuring intimate mixing at the molecular level.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C (Must be kept strictly below the Tg of the wet dispersion to prevent particle fusion and chamber sticking).

    • Atomization Gas Pressure: 1.5 bar (Nitrogen).

    • Feed Rate: 5.0 mL/min.

  • Secondary Drying:

    • Transfer the collected powder to a vacuum oven. Dry at 40°C and <50 mbar for 24 hours to reduce residual DCM to below ICH Q3C limits (<600 ppm).

ASD_Workflow S1 API + HPMCAS S2 DCM/MeOH Solvation S1->S2 S3 Spray Drying (85°C) S2->S3 S4 Kinetic Trapping S3->S4 S5 Amorphous Solid Dispersion S4->S5

Spray drying workflow for kinetic trapping of the API into a high-energy amorphous solid dispersion.

Analytical Characterization & Comparative Data

To ensure these protocols function as self-validating systems, specific analytical checkpoints must be met post-formulation.

  • LNP Validation: Dynamic Light Scattering (DLS) must show a Z-average diameter of 70-90 nm with a Polydispersity Index (PDI) < 0.15.

  • ASD Validation: Modulated Differential Scanning Calorimetry (mDSC) must show a single glass transition temperature (Tg) and the complete absence of any endothermic melting peaks, confirming a single-phase amorphous system.

Quantitative Formulation Outcomes
Formulation TypePhysical StateApparent Aqueous Solubility (µg/mL)Primary Delivery RouteKey Stability Metric
Crystalline API Crystal Lattice< 5N/A (Poorly Bioavailable)High (Thermodynamically stable)
Lipid Nanoparticle (LNP) Solubilized in Lipid Core> 2000 (Encapsulated)Parenteral / IV / CNSPDI < 0.15 over 3 months at 4°C
Amorphous Solid Dispersion Amorphous (Polymer Matrix)~ 150 - 300 (Supersaturated)OralSingle Tg, no crystallization at 40°C/75% RH

References

  • [1] Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. ACS Publications - American Chemical Society. URL:[Link]

  • [2] Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters. URL:[Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. European Journal of Medicinal Chemistry (via SYMC). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket ID: ISOX-PYR-005 Subject: Optimization of Reaction Yield & Troubleshooting Protocols

Executive Summary

You are encountering difficulties in synthesizing 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (also known as 2-methyl-5-(isoxazol-3-yl)pyridine). This heteroaryl-heteroaryl coupling is synthetically non-trivial due to the electronic deficiency of the pyridine ring and the inherent instability of isoxazole intermediates.

This guide prioritizes two validated workflows:

  • The 1,3-Dipolar Cycloaddition (Huisgen) – Best for scale-up and cost efficiency.

  • The "Reverse" Suzuki-Miyaura Coupling – Best for convergent library synthesis.

Module 1: The 1,3-Dipolar Cycloaddition Route (Primary Recommendation)

The Core Problem: Dimerization

The most common cause of low yield in this pathway is the dimerization of the nitrile oxide intermediate into furoxan (1,2,5-oxadiazole-2-oxide). This side reaction competes directly with your desired cycloaddition.

Protocol: The "In Situ" Hydroximoyl Chloride Method

Do not isolate the nitrile oxide. Generate it in situ in the presence of the dipolarophile.

Reagents:

  • Precursor: 6-Methylnicotinaldehyde oxime.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS).

  • Base: Triethylamine (Et3N).[1]

  • Dipolarophile: Trimethylsilylacetylene (TMS-acetylene) – Recommended over acetylene gas for safety and yield control.

Step-by-Step Workflow
  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve 6-methylnicotinaldehyde oxime (1.0 eq) in DMF (0.5 M).

    • Add NCS (1.1 eq) portion-wise at 0°C.

    • Critical Check: Stir at room temperature for 1 hour. Verify conversion by TLC. If the reaction stalls, add a catalytic amount of gaseous HCl (from headspace of a reagent bottle) to initiate the radical chlorination mechanism.

  • Cycloaddition (The Slow Addition Technique):

    • Dissolve TMS-acetylene (3.0 eq) in the reaction mixture.

    • Crucial Step: Dissolve Et3N (1.2 eq) in DMF. Add this solution dropwise via a syringe pump over 4–6 hours.

    • Why? Keeping the base concentration low ensures the nitrile oxide concentration remains low relative to the alkyne, statistically favoring cycloaddition over dimerization.

  • Desilylation:

    • Treat the crude intermediate with K2CO3 in MeOH or TBAF in THF to remove the TMS group, yielding the final 3-substituted isoxazole.

Visualization: Reaction Logic & Failure Points

G Aldehyde 6-Methyl- nicotinaldehyde Oxime Aldoxime Aldehyde->Oxime NH2OH·HCl Chloro Hydroximoyl Chloride Oxime->Chloro NCS, DMF NO Nitrile Oxide (Transient) Chloro->NO Et3N (Slow Addition) Furoxan Furoxan (Dimer Side Product) NO->Furoxan High Conc. (FAILURE MODE) Product Target Isoxazole NO->Product + Alkyne (Cycloaddition)

Figure 1: The mechanistic pathway.[2] The red node represents the critical transient species. The dashed red line indicates the dimerization pathway that must be suppressed via slow addition of base.

Module 2: The Suzuki-Miyaura Cross-Coupling Route

The Core Problem: Protodeboronation

If you are attempting to couple 5-bromo-2-methylpyridine with isoxazol-3-ylboronic acid , your yield is likely <10%.

  • Reason: Isoxazol-3-ylboronic acids are notoriously unstable and undergo rapid protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions.

Solution: Invert the Polarity

You must switch the coupling partners.

Correct Partners:

  • Nucleophile (Boron): (6-Methylpyridin-3-yl)boronic acid (Stable).

  • Electrophile (Halide): 3-Bromoisoxazole (Stable).

Optimized Conditions Table
ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM or XPhos Pd G2Bidentate ligands (dppf) prevent catalyst deactivation; XPhos is superior for heteroaryl chlorides.
Solvent 1,4-Dioxane / Water (4:1)Aqueous component is necessary for the boronate activation, but keep organic ratio high.
Base K₃PO₄ (3.0 eq)Milder than carbonates; reduces base-catalyzed decomposition of the isoxazole ring.
Temperature 80–90°CHeteroaryl chlorides require heat; bromides may couple at 60°C.
Degassing Argon Sparging (15 min)Oxygen poisons Pd(0) and promotes homocoupling.

Module 3: Purification & Isolation (The "Hidden" Yield Killer)

Symptom: You see a spot on TLC, but recover very little mass after column chromatography. Diagnosis: Pyridines are basic and interact strongly with the acidic silanol groups on silica gel, causing "streaking" and irreversible adsorption.

Troubleshooting Protocol: The "Neutralized Silica" Method
  • Pre-treatment: Slurry your silica gel in the eluent containing 1% Triethylamine (Et3N) before packing the column.

  • Eluent: Maintain 1% Et3N in your mobile phase throughout the run.

  • Alternative: Use Alumina (Neutral, Grade III) if the isoxazole ring proves sensitive to the amine additive.

FAQ: Troubleshooting Specific Failure Modes

Q: My nitrile oxide reaction turned into a solid block of precipitate. A: You likely formed the Furoxan dimer . This happens if the base (Et3N) is added too quickly.

  • Fix: Use a syringe pump. The concentration of the Nitrile Oxide must never exceed the concentration of the alkyne.

Q: I see the product on LCMS, but the Suzuki reaction stalls at 50% conversion. A: This is often due to catalyst poisoning by the pyridine nitrogen.

  • Fix: Increase catalyst loading to 5 mol%. Alternatively, use a bulky ligand like XPhos or SPhos which sterically hinders the pyridine nitrogen from coordinating to the Palladium center.

Q: Can I use "Click Chemistry" (CuAAC) for this? A: No. Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) makes triazoles, not isoxazoles. While Copper(I) can catalyze nitrile oxide cycloadditions (CuNOC), it typically favors the formation of 3,5-disubstituted products. Since your target is 3-substituted (with the 5-position unsubstituted or methyl-substituted depending on the alkyne), the thermal method (Module 1) is generally more reliable for this specific connectivity.

References

  • Himo, F., et al. (2005).[3] "Mechanisms of Nitrile Oxide Cycloadditions." Journal of the American Chemical Society.[4][5] Explains the concerted nature of the cycloaddition and regioselectivity factors.

  • Billingsley, K., & Buchwald, S. L. (2007). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie. Foundational text on ligand selection (XPhos/SPhos) for heteroaryl couplings.

  • Organic Chemistry Portal. "Suzuki Coupling." Detailed mechanistic overview and protodeboronation issues.

  • BenchChem. "Pyridine Purification Guide." Protocols for preventing silica streaking.

  • RSC Publishing. "Regioselective synthesis of isoxazoles." Discusses the dimerization kinetics of nitrile oxides.

Sources

Technical Support Center: Purification of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine .

Case ID: PUR-ISOX-PYR-005 Assigned Specialist: Senior Application Scientist Status: Active Context: This guide addresses the purification of a heteroaryl bi-cyclic system containing a basic pyridine core and a sensitive isoxazole ring.

Initial Assessment & Triage

"Before you inject, let's inspect."

The molecule 2-Methyl-5-(1,2-oxazol-3-yl)pyridine presents a specific purification challenge:

  • The Pyridine Core: It is basic (

    
    ). It will streak (tail) on standard silica gel due to interaction with acidic silanol groups.
    
  • The Isoxazole Ring: It is chemically distinct but can be sensitive to harsh reducing conditions or strong nucleophiles which may cleave the N-O bond.

  • The Impurity Profile: Depending on your synthesis (likely Suzuki-Miyaura coupling or [3+2] cycloaddition), you likely face transition metal residues (Pd/Cu), unreacted boronic acids, or regioisomeric byproducts.

Quick Diagnostic Table
SymptomProbable CauseImmediate Action
Broad/Streaking Bands on TLC Pyridine-Silanol interactionAdd 1% Et

N or NH

OH to eluent.
Product is an Oil (Should be Solid) Residual solvent or regioisomerTriturate with cold pentane/Et

O; check NMR.
Yellow/Orange Color Trace oxidation or metal contaminantsActivated charcoal wash or metal scavenger.
Low Recovery from Acid Wash Isoxazole hydrolysis (rare but possible)Keep acid washes cold (

C) and dilute (<1M).

The "Gold Standard" Purification Protocol

"Trust the pKa differences."

This protocol leverages the basicity of the pyridine ring to separate it from neutral impurities (unreacted isoxazole precursors, phosphine oxides) and acidic impurities (boronic acids).

Step 1: Acid-Base Extraction (The "Crude" Cleanup)

Why this works: The pyridine nitrogen can be protonated to form a water-soluble salt, while non-basic impurities remain in the organic phase.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during basification.

  • Acid Extraction:

    • Cool the mixture to

      
      C.
      
    • Extract 3x with 0.5 M HCl . Note: Do not use strong acids (>2M) or heat, as isoxazoles can degrade.

  • Wash: Combine the aqueous acidic layers. Wash 2x with fresh EtOAc. Discard these organic washes (they contain non-basic impurities).

  • Basification:

    • Cool the aqueous phase back to

      
      C.
      
    • Slowly adjust pH to ~9-10 using saturated NaHCO

      
        or 2M NaOH . The solution will turn cloudy as the free base precipitates.
      
  • Recovery: Extract the aqueous mixture 3x with DCM (Dichloromethane) or EtOAc.

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.
Step 2: Flash Column Chromatography

Why this works: Even after extraction, polar impurities often remain.

  • Stationary Phase: Silica Gel (40-63

    
    m).
    
  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH

      
      OH .
      
  • Gradient: 0%

    
     5% B over 10 CV (Column Volumes). The product typically elutes early due to the lipophilic methyl group.
    
  • Loading: Dry load on Celite or silica to prevent band broadening.

Step 3: Crystallization (Polishing)

Why this works: Pyridyl-isoxazoles are often crystalline solids.

  • Solvent System: Ethanol (hot) / Water (cold) or EtOAc / Heptane .

  • Procedure: Dissolve in minimum hot ethanol. Add water dropwise until turbidity persists. Cool slowly to room temperature, then

    
    C.
    

Visualizing the Workflow

The following diagram illustrates the logical flow of the purification strategy, including decision nodes for troubleshooting.

Purification_Workflow Crude Crude Reaction Mixture Acid_Ext Acid Extraction (0.5M HCl) Crude->Acid_Ext Org_Waste Organic Phase (Neutral Impurities) Acid_Ext->Org_Waste Remove Aq_Phase Aqueous Phase (Pyridine Salt) Acid_Ext->Aq_Phase Keep Basify Basify (pH 10) & Extract (DCM) Aq_Phase->Basify Semi_Pure Semi-Pure Product Basify->Semi_Pure Column Flash Chromatography (DCM/MeOH + 1% TEA) Semi_Pure->Column If Purity < 95% Cryst Recrystallization (EtOH/H2O) Semi_Pure->Cryst If Purity > 95% Column->Cryst Final Pure 2-Methyl-5-(1,2-oxazol-3-yl)pyridine Cryst->Final

Caption: Logical workflow for the purification of basic heteroaryl compounds, prioritizing acid-base workup followed by chromatographic polishing.

Troubleshooting & FAQs

Q1: My compound is streaking badly on the column, even with MeOH. Why?

A: This is "Pyridine Tailing." The basic nitrogen interacts with the acidic silanols on the silica surface.

  • Fix: You must add a basic modifier. Pre-wash your column with the mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide. This "caps" the active silanol sites. Alternatively, use neutral alumina instead of silica, though separation resolution may drop [1, 7].

Q2: I suspect Palladium contamination (dark color). How do I remove it?

A: Pyridine rings are excellent ligands for Palladium, making it "sticky."

  • Method A (Silica Scavengers): Add SiliaMetS® Thiol or DMT (dimercaptotriazine) functionalized silica to your organic solution. Stir for 4 hours, then filter.

  • Method B (Wash): Wash your organic phase with 10% aqueous L-Cysteine or Na

    
    EDTA  solution. The chelator will strip the metal from the pyridine [2].
    
Q3: The product is an oil, but literature suggests a solid. Is it impure?

A: Likely yes, or it contains trapped solvent.

  • Check: Run a

    
    H NMR. Look for solvent peaks (EtOAc/DCM) or rotamers.
    
  • Fix: Dissolve the oil in a minimal amount of Diethyl Ether or TBME and add Pentane dropwise while scratching the flask walls. Sonicate to induce nucleation. If it remains an oil, it might be a regioisomer (e.g., 4-isoxazolyl isomer) which often has different physical properties [3].

Q4: Can I use automated reverse-phase (C18) chromatography?

A: Yes, but be careful with pH.

  • Condition: Use a volatile basic buffer like 0.1% Ammonium Bicarbonate or Ammonium Hydroxide in Water/Acetonitrile.

  • Warning: Do not use TFA (Trifluoroacetic acid). It will form the trifluoroacetate salt of your pyridine, which may be an oil and difficult to dry. If you must use TFA, you will need to free-base the product afterward using the extraction protocol in Section 2 [10].

Analytical Verification Criteria

Before releasing the batch, ensure it meets these specifications:

TestAcceptance CriteriaMethod
Appearance White to Off-White SolidVisual
Purity (HPLC) > 98.0% AreaC18 Column, pH 10 Buffer
Identity (NMR) Conforms to Structure

H,

C (DMSO-

)
Residual Solvents < 5000 ppm (Class 3)GC-Headspace
Pd Content < 20 ppmICP-MS (if Pd catalyzed)

References

  • BenchChem . Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from 1.

  • MDPI . Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 2015.[2][3] Retrieved from 2.

  • Frontiers in Chemistry . Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. 2022. Retrieved from 4.

  • Google Patents . Process for the production of 2-methyl-5-ethyl pyridine. US3846435A. Retrieved from 5.

  • Semantic Scholar . Synthesis of Pyridinium Moiety Containing Triazolyl Purines. 2024. Retrieved from 6.

Sources

Solving solubility issues of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges associated with 2-Methyl-5-(1,2-oxazol-3-yl)pyridine , a hetero-biaryl scaffold often utilized in medicinal chemistry as a bioisostere for nicotinic or glutamate receptor ligands.[1][2]

The following content is structured as a Tier-3 Technical Support resource, designed to troubleshoot specific experimental failures.

Compound: 2-Methyl-5-(1,2-oxazol-3-yl)pyridine Chemical Class: Hetero-biaryl (Pyridine-Isoxazole hybrid) Key Challenge: High crystal lattice energy driving poor aqueous solubility at neutral pH.[1][2]

Part 1: Troubleshooting Guide (Q&A Format)

Issue 1: "My compound precipitates immediately upon dilution from DMSO into PBS (pH 7.4)."

Diagnosis: This is a classic "Solvent Shock" phenomenon combined with the intrinsic basicity of the pyridine ring.

  • Mechanism: 2-Methyl-5-(1,2-oxazol-3-yl)pyridine is a lipophilic weak base.[1][2] The pyridine nitrogen has a pKa of approximately 5.2–5.8 [1][2]. At pH 7.4, the molecule is predominantly uncharged (>98% neutral species). Uncharged hetero-biaryls exhibit strong

    
    -
    
    
    
    stacking interactions, leading to high crystal lattice energy and rapid precipitation in aqueous environments [3].[1][2]

Solution Protocol: Do not dilute directly into neutral PBS. You must maintain ionization or use a solubilizing matrix.

Corrective Workflow:

  • Acidification Strategy (In Vitro):

    • Use a buffer with pH < 5.0 (e.g., Acetate or Citrate buffer) for the initial dilution.

    • At pH 4.5, ~90% of the compound will be protonated (pyridinium form), significantly increasing aqueous solubility (>10-fold increase) [1].[2]

  • Co-solvent Step-down:

    • Step A: Dissolve neat compound in 100% DMSO (Stock: 10–20 mM).

    • Step B: Pre-dilute this stock 1:1 with PEG-400 or Propylene Glycol .[1]

    • Step C: Slowly add this mix to your aqueous buffer while vortexing. The intermediate co-solvent (PEG) prevents the rapid crystallization that occurs when DMSO hits water directly.

Issue 2: "I need a formulation for IP/PO administration in mice (10 mg/kg), but 10% DMSO is toxic."

Diagnosis: High concentrations of DMSO cause nociception and hemolysis in rodents. Simple aqueous suspensions will likely result in poor oral bioavailability due to dissolution-rate-limited absorption (BCS Class II behavior).[1][2]

Solution Protocol: Switch to a Cyclodextrin-based vehicle or a Surfactant-enriched acidic vehicle .[1][2]

Recommended In Vivo Vehicles:

Vehicle System Composition Protocol Notes

| Option A (Preferred) | 20% HP-


-CD  in 50 mM Acetate Buffer (pH 4.[1][2]5) | The cyclodextrin cavity encapsulates the lipophilic isoxazole moiety, while the acidic pH protonates the pyridine, providing a dual solubility mechanism [4]. |
| Option B (Standard)  | 5% DMSO / 5% Tween 80 / 90% Water  | Dissolve in DMSO first, add Tween 80, mix thoroughly, then slowly add warm water (37°C). Use immediately. |
| Option C (High Dose)  | 10% PEG-400 / 90% Saline (pH adjusted to 4.0)  | Adjust saline pH with 1N HCl before adding the compound-PEG concentrate.[1][2] |
Issue 3: "The compound dissolves but crashes out after 2 hours at Room Temperature."

Diagnosis: You are observing a metastable supersaturated state . The initial dissolution was thermodynamically unstable, and the system is slowly reverting to its lowest energy state (crystalline solid). This is common with isoxazole derivatives which have planar structures that pack efficiently [5].

Solution Protocol:

  • Check Temperature: Heterocycles often have temperature-dependent solubility.[1][2] Ensure your assay is running at 37°C if possible; if at RT, lower the concentration.

  • Add a Polymer inhibitor: Add 0.5% Methylcellulose (MC) or 1% Polyvinylpyrrolidone (PVP) to your buffer. These polymers adsorb to the surface of nucleating crystals, sterically hindering crystal growth and extending the stability window of the solution from hours to days.

Part 2: Physicochemical Data & Solubility Profile[1][2]

The following data summarizes the solubility behavior of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine based on structural analogs (e.g., MPEP, isoxazolyl-pyridines) [1][6].

Table 1: Solubility Profile
Solvent / MediumSolubility EstimateComments
DMSO > 50 mg/mLExcellent.[1][2] Recommended for stock solutions (-20°C).
Ethanol ~ 10–20 mg/mLGood. Useful for evaporation-based coating.[1][2]
Water (pH 7.4) < 0.1 mg/mLInsoluble. Neutral species dominates.
Water (pH 4.0) > 2.0 mg/mLSoluble. Pyridinium cation forms (

).
0.1 M HCl > 10 mg/mLHighly soluble salt formation.
PEG-400 ~ 5–10 mg/mLViscous; good intermediate solvent.[1]
Table 2: Calculated Properties
PropertyValueImplication
Molecular Weight 160.17 g/mol Small molecule; rapid diffusion.[1][2]
cLogP ~1.6 – 1.8Moderately lipophilic; crosses BBB.
pKa (Pyridine N) ~5.5Ionizable in the stomach (pH 1-2) and lysosomes (pH 4.5).[2]
H-Bond Donors 0No internal H-bond donors; relies on solvent interaction.[1][2]
TPSA ~38 ŲGood permeability predictor.

Part 3: Decision Logic for Solubilization

The following diagram illustrates the logical workflow for selecting the correct vehicle based on your specific application (In Vitro vs. In Vivo).

SolubilityWorkflow Start Start: 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (Solid Powder) Application Select Application Start->Application InVitro In Vitro Assay (Cell/Enzyme) Application->InVitro InVivo In Vivo Study (Mouse/Rat) Application->InVivo DMSOStock Prepare 1000x Stock in 100% DMSO InVitro->DMSOStock Route Route of Admin? InVivo->Route Dilution Dilute into Media DMSOStock->Dilution PrecipCheck Precipitation? Dilution->PrecipCheck Success1 Proceed with Assay PrecipCheck->Success1 No Fix1 Use Intermediate Dilution: DMSO -> PEG400 -> Media PrecipCheck->Fix1 Yes Fix1->Success1 Oral Oral (PO) Route->Oral Parenteral IV / IP Route->Parenteral VehiclePO Vehicle: 1% Methylcellulose + 0.1% Tween 80 (Suspension) Oral->VehiclePO VehicleIV Vehicle: 20% HP-beta-CD in Acetate Buffer pH 4.5 (Clear Solution) Parenteral->VehicleIV

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental context.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I sonicate the solution to dissolve the precipitate? A: Yes, but with caution. Sonication creates heat. If you sonicate a suspension in a volatile solvent (like ethanol) or a supersaturated aqueous solution, the heat may temporarily dissolve the compound, but it will likely re-precipitate upon cooling ("crashing out").[2] Best Practice: Sonicate in short bursts (10s on, 10s off) using an ice bath to maintain temperature, ensuring stable particle size reduction rather than temporary heat-induced solubility.

Q: Is the compound stable in acidic buffer (pH 4.0)? A: Generally, yes. The pyridine and isoxazole rings are chemically robust aromatic systems. They are resistant to acid hydrolysis at moderate pH (2–5) and room temperature [7]. However, avoid leaving the compound in strong acid (pH < 1) for prolonged periods (>24h) to prevent potential ring-opening degradation of the isoxazole moiety.[2]

Q: Why does the literature mention "MPEP" when I search for this? A: MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a structural analog often used in similar neurological research (mGluR5 antagonism).[1][2] While structurally distinct (alkyne linker vs. direct isoxazole bond), they share the "2-methylpyridine" core and similar lipophilicity/basicity profiles.[2] Solubility protocols for MPEP are often transferable to 2-Methyl-5-(1,2-oxazol-3-yl)pyridine [6].[1][2]

References

  • BenchChem. (2025).[3] Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine and related isoxazole derivatives. Retrieved from [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7975, 2-Methylpyridine (pKa data).[2][4] Retrieved from [2]

  • ResearchGate. (2024). Lipophilicity and water solubility of Isoxazole derivatives computed by in silico methods. Retrieved from [2]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • ChemScene. (2025). Product Information: Isoxazolyl-pyridine derivatives and solubility data. Retrieved from [2]

  • National Institutes of Health (NIH). (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.[1][2][5] (Structural analog properties).[3][6][7] Retrieved from [2]

  • EvitaChem. (2025). 2-(Pyridin-2-yl)oxazole-5-carboxylic acid: Scientific Uses and Stability. Retrieved from [2]

Sources

Minimizing side reactions in isoxazole-pyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for minimizing side reactions in isoxazole-pyridine coupling. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet sensitive transformation. The following sections provide in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reaction outcomes.

Introduction

The coupling of isoxazole and pyridine moieties is a cornerstone transformation in medicinal chemistry, granting access to a vast chemical space of high-value compounds. However, the intrinsic electronic properties of both heterocycles—the electron-deficient nature of pyridine and the potentially labile N-O bond of the isoxazole—present unique challenges. Side reactions can diminish yield, complicate purification, and ultimately hinder project timelines. This guide provides a structured approach to identifying, understanding, and mitigating these unwanted pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in isoxazole-pyridine couplings?

A1: The most frequent issue is the formation of homo-coupled byproducts, where the pyridine or isoxazole starting material couples with itself. This is almost always caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle, leading to the undesired dimerization.[1][2][3][4] Rigorous degassing of solvents and purging the reaction vessel with an inert atmosphere (Argon or Nitrogen) are critical first steps to prevent this.[1][5]

Q2: Which coupling reaction is generally preferred for this transformation: Suzuki-Miyaura or Buchwald-Hartwig?

A2: The choice depends on the available starting materials. The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is exceptionally common due to the commercial availability of a wide range of boronic acids and esters.[6][7] It is often the first choice for C-C bond formation. The Buchwald-Hartwig amination is the premier method for C-N bond formation, used when coupling an amine with a halide. Both have been used to link isoxazole and pyridine cores, but for a direct C-C linkage, the Suzuki-Miyaura is the standard starting point.

Q3: Can the isoxazole ring open under typical cross-coupling conditions?

A3: Yes, this is a known failure mode, though less common than issues like homo-coupling. The N-O bond of the isoxazole is susceptible to cleavage under certain conditions, particularly with harsh reagents or at very high temperatures.[8][9][10] Using milder bases (e.g., carbonates or phosphates instead of alkoxides) and keeping the reaction temperature as low as possible while still achieving conversion can help maintain the integrity of the isoxazole ring.

Q4: Why is ligand selection so critical for this specific coupling?

A4: The ligand stabilizes the palladium catalyst and modulates its reactivity. For coupling with electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required. These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the product, outcompeting catalyst decomposition pathways.[11][12] Using a simple ligand like triphenylphosphine with a challenging substrate is a common point of failure.

Troubleshooting Guide: Problem, Cause, and Solution

This section addresses specific experimental observations and provides a logical framework for resolving them.

Problem 1: Significant homo-coupling of the pyridine-boronic acid is observed.
  • Probable Cause A: Oxygen in the Reaction. The primary culprit for homo-coupling is the oxidation of the Pd(0) catalyst to Pd(II) by dissolved oxygen.[3][4] These Pd(II) species can then promote the dimerization of the boronic acid.[3]

    • Solution: Implement rigorous inert atmosphere techniques. Degas your solvent(s) using at least three "freeze-pump-thaw" cycles. If that is not feasible, sparging the solvent with argon for 30-60 minutes is a good alternative, though generally less efficient.[1] Ensure the reaction vessel is thoroughly purged by evacuating and backfilling with argon or nitrogen three times before adding reagents.[1]

  • Probable Cause B: Inefficient Reduction of Pd(II) Precatalyst. Many common palladium sources, like Pd(OAc)₂, are Pd(II) and must be reduced in situ to the active Pd(0) state.[3][13] If this reduction is slow or incomplete, the remaining Pd(II) can drive homo-coupling.[3]

    • Solution: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or use a modern palladium "precatalyst" (e.g., a Buchwald G3 or G4 precatalyst). These are designed for clean and rapid generation of the active LPd(0) species.[3] Alternatively, adding a mild reducing agent, such as potassium formate, has been shown to suppress homo-coupling by rapidly reducing unwanted Pd(II) species.[2][5]

Problem 2: The reaction is sluggish or stalls completely, with starting materials remaining.
  • Probable Cause A: Catalyst Deactivation. The pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles. Catalyst deactivation can also occur through the formation of palladium black (insoluble palladium nanoparticles).[14]

    • Solution: Employ a more robust ligand. Bulky, electron-donating biarylphosphine ligands (e.g., the "Phos" family of ligands) can shield the palladium center and promote the desired catalytic steps over deactivation pathways.[11] Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may also be necessary for challenging substrates.

  • Probable Cause B: Poor Solubility. One or more of the reaction components (starting materials, base, or catalyst) may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture with poor reaction kinetics.

    • Solution: Screen alternative solvents or solvent mixtures. Common choices for Suzuki couplings include dioxane, toluene, and DMF.[15] A mixture, such as dioxane/water, can sometimes improve the solubility of inorganic bases like K₂CO₃ or K₃PO₄. Ensure the reaction is stirring vigorously to maximize mixing.[1]

Problem 3: The desired product is formed, but with poor regioselectivity (e.g., coupling at the wrong position of the pyridine).
  • Probable Cause: Competing Reaction Sites. If the pyridine or isoxazole substrate has multiple possible sites for reaction (e.g., multiple C-H bonds for a C-H activation approach, or multiple halide substituents), a mixture of isomers can result.[16][17]

    • Solution: For halide-based cross-couplings, selectivity is dictated by the position of the leaving group (I > Br > Cl > OTf).[7] Ensure your starting material is isomerically pure. For C-H functionalization reactions, regioselectivity is controlled by directing groups.[18][19] An appropriately placed directing group can ensure the reaction proceeds at a single, desired position. If a directing group strategy is not feasible, you may need to redesign the synthesis to install a halide at the correct position to control the coupling site.

Data & Protocols

Table 1: Recommended Starting Conditions for Isoxazole-Pyridine Suzuki Coupling
ComponentRecommendationRationale & Key Considerations
Palladium Source XPhos Pd G3 (2-5 mol%)Precatalyst provides rapid, clean generation of active Pd(0). Robust for heteroaromatic couplings.
Ligand XPhos (1.1 eq. relative to Pd)Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases. K₃PO₄ is often effective and less expensive. Cs₂CO₃ can be superior for difficult couplings.
Solvent 1,4-Dioxane or Toluene (with 10-20% water if using K₃PO₄)High boiling point allows for elevated temperatures. Water can aid base solubility but must be degassed.
Temperature 80-110 °CA good starting range. Lower temperatures may be possible with highly reactive substrates.
Atmosphere Rigorously Inert (Argon or N₂)Absolutely critical to prevent homo-coupling and catalyst degradation.[1][5]
Standard Protocol: Suzuki-Miyaura Coupling of 4-Iodoisoxazole with Pyridine-3-boronic acid
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-iodoisoxazole (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Inerting: Seal the flask with a septum, and then evacuate the atmosphere and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (0.03 eq.). Then, add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by withdrawing a small aliquot under argon.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Visualized Workflows & Mechanisms

Diagram 1: Troubleshooting Workflow for a Failed Coupling Reaction

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) Check_Purity Verify Purity & Integrity of Starting Materials Start->Check_Purity Analyze_Crude Analyze Crude Reaction Mixture (LCMS/NMR) Check_Purity->Analyze_Crude No_Product Observation: Only Starting Material Analyze_Crude->No_Product No Conversion Side_Products Observation: Side Products Detected Analyze_Crude->Side_Products Conversion Observed Homo_Coupling Problem: Homo-coupling Side_Products->Homo_Coupling Deborylation Problem: Protodeboronation Side_Products->Deborylation Decomposition Problem: Decomposition Side_Products->Decomposition Solve_Inert Solution: Improve Inert Atmosphere (Degas, Purge) Homo_Coupling->Solve_Inert Cause: Oxygen Solve_Catalyst Solution: Use Pd(0) or Precatalyst, Add Reducing Agent Homo_Coupling->Solve_Catalyst Cause: Pd(II) Species Solve_Base Solution: Use Anhydrous Base, Minimize Water Deborylation->Solve_Base Cause: Excess Water/Base Solve_Temp Solution: Lower Temperature, Use Milder Base Decomposition->Solve_Temp Cause: Harsh Conditions

Caption: Decision tree for troubleshooting common failures.

Diagram 2: Simplified Catalytic Cycle & Common Side Reactions

Catalytic_Cycle Pd0 LPd(0) OxAdd Ar-Pd(II)-X Pd0->OxAdd + Ar-X Oxidative Addition PdII_Side Pd(II) Pd0->PdII_Side Oxidation Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal + Ar'-B(OR)₂ Transmetalation Transmetal->Pd0 Reductive Elimination + Ar-Ar' (Product) O2 O₂ Homo_Product Ar'-Ar' (Homo-coupling) PdII_Side->Homo_Product Dimerization of Ar'-B(OR)₂

Caption: Suzuki cycle showing key side reaction entry points.

References

  • C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society.
  • C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. PubMed.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry.
  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
  • Substituted pyridines from isoxazoles: scope and mechanism. Royal Society of Chemistry.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Enabling Deoxygenative C(sp2)-C(sp3) Cross-Coupling for Parallel Medicinal Chemistry.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. ChemRxiv.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

Sources

Technical Support Guide: Overcoming Steric Hindrance in 2-Methyl-5-(1,2-oxazol-3-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Hub

User Issue: You are experiencing low yields or stalled reactivity when synthesizing 2-Methyl-5-(1,2-oxazol-3-yl)pyridine. While you may attribute this to "steric hindrance," in 5-substituted-2-methylpyridines, the methyl group is distal (para) to the reaction site.

Root Cause Analysis: The observed "hindrance" is likely a combination of three factors often mistaken for simple sterics:

  • Protodeboronation: Isoxazol-3-yl boronic acids are notoriously unstable and hydrolyze rapidly before coupling can occur.

  • Pd-N Coordination: The pyridine nitrogen (and isoxazole nitrogen) can coordinate to the Palladium center, poisoning the catalyst and mimicking a sterically hindered reaction.

  • Biaryl Twist: The repulsion between the pyridine and isoxazole rings (ortho-hydrogens) prevents planarization, increasing the energy barrier for the reductive elimination step.

This guide provides two validated workflows to overcome these barriers: Ligand-Optimized Cross-Coupling and De Novo Ring Construction .

Decision Matrix: Select Your Route

Use the following logic flow to determine the best protocol for your specific constraints.

Synthesis_Decision_Tree Start START: Select Pathway Check_Reagents Do you have stable Isoxazol-3-yl Boronates? Start->Check_Reagents Route_A ROUTE A: Cross-Coupling (High Convergency) Check_Reagents->Route_A Yes (or MIDA) Route_B ROUTE B: De Novo Synthesis (High Reliability) Check_Reagents->Route_B No / Unstable Ligand_Check Are you using Phosphine Ligands? Route_A->Ligand_Check Cycloadd [3+2] Cycloaddition (Nitrile Oxide) Route_B->Cycloadd Boronate_Type Switch to MIDA Boronate or K-Trifluoroborate Ligand_Check->Boronate_Type Low Yield

Caption: Decision tree for selecting the optimal synthesis route based on reagent stability and observed failure modes.

Route A: Overcoming "Sterics" in Cross-Coupling

The Problem: Standard Suzuki conditions (Pd(PPh3)4) fail because the oxidative addition to the electron-deficient pyridine is slow, and the isoxazolyl boronic acid decomposes. The "steric" block is actually the high energy barrier of reductive elimination due to the biaryl twist.

The Solution: Use Sterically Demanding, Electron-Rich Ligands (Buchwald Ligands). These bulky ligands facilitate oxidative addition and, counter-intuitively, accelerate reductive elimination by "squeezing" the product out of the metal center.

Protocol 1: Optimized Suzuki-Miyaura Coupling

Reagents:

  • Electrophile: 5-Bromo-2-methylpyridine (1.0 equiv)

  • Nucleophile: Potassium (isoxazol-3-yl)trifluoroborate (1.2 equiv) [More stable than boronic acid]

  • Catalyst: XPhos Pd G4 or Pd(OAc)2 + XPhos (2-5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/H2O (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the borate, bromide, and base. Cycle vacuum/argon 3 times. Oxygen is the enemy of this catalytic cycle.

  • Catalyst Addition: Add the XPhos Pd G4 precatalyst. Note: Using a precatalyst ensures the active Pd(0) species is formed immediately, avoiding the induction period where "steric" poisoning happens.

  • Solvation: Add degassed Dioxane/Water. The water is critical for the solubility of the inorganic base and the transmetallation step.

  • Reaction: Heat to 80-100°C for 4-12 hours.

    • Troubleshooting: If conversion stops at 50%, add a second portion of catalyst (1 mol%) and borate (0.2 equiv).

Why this works:

  • XPhos is bulky enough to prevent the pyridine nitrogen from binding to Pd (overcoming the "coordination" hindrance).

  • Trifluoroborates release the active boronic acid slowly, matching the rate of the catalytic cycle and preventing decomposition.

Route B: De Novo Ring Construction (The "Steric-Free" Route)

The Problem: If cross-coupling remains stubborn due to the specific electronics of the isoxazole, building the ring on the pyridine avoids the biaryl coupling step entirely.

The Solution: A [3+2] dipolar cycloaddition between a nitrile oxide (derived from the pyridine) and acetylene.

Protocol 2: Nitrile Oxide Cycloaddition

Reagents:

  • Precursor: 2-Methyl-5-pyridinecarboxaldehyde

  • Reagent A: Hydroxylamine hydrochloride (NH2OH[1]·HCl)

  • Reagent B: N-Chlorosuccinimide (NCS)

  • Dipolarophile: TMS-Acetylene (surrogate for acetylene gas) or Acetylene gas (if available).

Step-by-Step:

  • Oxime Formation: React aldehyde with NH2OH·HCl and NaOAc in EtOH/H2O (1:1) at RT. Yield is typically quantitative.

  • Chlorination (The "Steric" Check): Dissolve oxime in DMF. Add NCS (1.1 equiv) slowly at 0°C.

    • Critical: Ensure the 2-methyl group does not interfere. It shouldn't, as it is para. If the reaction is sluggish, heat to 40°C. This forms the hydroximoyl chloride .

  • Cycloaddition:

    • Dissolve hydroximoyl chloride in DCM/Et2O.

    • Add TMS-Acetylene (5 equiv).

    • Add Et3N (1.2 equiv) dropwise over 2 hours. Slow addition generates the Nitrile Oxide in situ, preventing dimerization (furoxan formation).

  • Deprotection: Treat the resulting TMS-isoxazole with K2CO3/MeOH to yield the final 2-Methyl-5-(1,2-oxazol-3-yl)pyridine.

Technical Data: Ligand Performance Comparison

The following table summarizes the performance of various catalytic systems for heteroaryl-heteroaryl coupling, highlighting why "standard" ligands often fail and are misdiagnosed as steric failure.

Ligand SystemSteric BulkElectron RichnessYield (Est.)Primary Failure Mode
Pd(PPh3)4 LowModerate< 10%Pd-N coordination (Poisoning); Oxidative addition too slow.
Pd(dppf)Cl2 ModerateModerate20-30%Slow transmetallation; Homocoupling of boronic acid.
XPhos / SPhos High High 85-95% Optimal. Bulk prevents poisoning; Electronics drive cycle.
PEPPSI-IPr HighHigh (NHC)75-85%Excellent, but requires strict anaerobic conditions.

Frequently Asked Questions (FAQ)

Q: I am using 2-Methyl-5-pyridineboronic acid and 3-Bromoisoxazole instead. Is this better? A: Generally, no . Pyridine boronic acids are notoriously unstable (protodeboronation). 3-Bromoisoxazoles are also poor electrophiles due to the electron-rich nature of the 3-position. The "Inverse" coupling (Pyridine-Bromide + Isoxazole-Boronate) described in Route A is kinetically superior, provided you use the stable trifluoroborate or MIDA ester.

Q: The 2-Methyl group seems to be blocking the catalyst. Should I use a smaller ligand? A: This is a common misconception. The 2-Methyl group is at the C2 position, while coupling is at C5. They are spatially distant. If you observe "blocking," it is likely N-coordination at the pyridine nitrogen. Using a smaller ligand makes this worse because the Pd center is more exposed to the nitrogen. You need a bulkier ligand (like XPhos or BrettPhos) to shield the Pd center from the nitrogen lone pair.

Q: Can I use Copper catalysis (Ullmann)? A: Copper-mediated coupling requires high temperatures (>120°C), which will likely decompose the isoxazole ring (N-O bond cleavage). Pd-catalyzed methods at moderate temperatures (80°C) are safer for isoxazoles.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Boronates

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews, 1995, 95(7), 2457–2483.
    • URL:[Link]

  • Buchwald Ligands for Heterocycles

    • Title: "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides" (Demonstr
    • Source: Organic Letters, 2014, 16(3), 832–835.[2]

    • URL:[Link][2]

  • Isoxazole Synthesis via [3+2] Cycloaddition

    • Title: "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles"
    • Source: Journal of Organic Chemistry, 2019, 84, 16214-16221.
    • URL:[Link]

  • Stability of Heteroaryl Boronates

    • Title: "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable 2-Pyridylboronates" (Applicable to unstable isoxazolyl species)
    • Source: Journal of the American Chemical Society, 2009, 131(20), 6961–6963.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-808 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive resolution of peak asymmetry in nitrogenous heterocycles.

Executive Summary: The "Pyridine Problem"

Pyridine and its derivatives are notoriously difficult to analyze via Reversed-Phase HPLC (RP-HPLC). The root cause is a "perfect storm" of chemical interactions:

  • Basicity: With a

    
    , pyridine exists largely as a protonated cation (
    
    
    
    ) at neutral or slightly acidic pH.
  • Silanol Activity: Silica support materials possess residual silanol groups (

    
    ). Above pH 3.5, these groups ionize to 
    
    
    
    .
  • The Interaction: The cationic pyridine undergoes strong electrostatic interaction (ion-exchange) with the anionic silanols. This secondary retention mechanism is slower than the primary hydrophobic partition, causing the "tail" or dragging effect on the peak's back edge.

This guide provides a tiered troubleshooting approach, moving from mobile phase chemistry (the fastest fix) to hardware changes (the robust fix).

Module 1: Mobile Phase Optimization (The Chemical Fix)

Q: My peak asymmetry ( ) is > 2.0. What is the immediate chemical remedy?

A: The most effective immediate intervention is Silanol Suppression . You must either suppress the ionization of the silanols or block them competitively.[1]

Strategy A: Low pH Suppression (Recommended for Standard Columns)

Lowering the mobile phase pH to 2.0 – 2.5 protonates the residual silanols (


), rendering them neutral. This eliminates the electrostatic attraction to the pyridine cation.
  • Protocol: Use 10–20 mM Phosphate buffer or 0.1% Trifluoroacetic acid (TFA).

  • Warning: Phosphate buffers may precipitate in high organic content (>70% ACN).

Strategy B: Competitive Base Addition (The "Sacrificial Base")

If low pH is not an option, add Triethylamine (TEA) to the mobile phase.[1][2] TEA is a stronger base than pyridine; it saturates the active silanol sites, effectively "capping" them so the pyridine flows past without interacting.

Experimental Protocol: TEA Silanol Blocking

  • Preparation: Add TEA to the aqueous portion of your mobile phase to reach a concentration of 5–10 mM (approx. 0.7 – 1.4 mL per liter).

  • pH Adjustment: CRITICAL. You must adjust the pH of the buffer after adding TEA, as TEA is highly alkaline. Adjust to pH 3.0–4.0 with Phosphoric Acid.

  • Equilibration: Flush the column with 20 column volumes to saturate all silanol sites before injection.

Data: Impact of TEA on Peak Symmetry Table 1: Comparison of asymmetry factors (


) for Pyridine on a standard C18 column.
Mobile Phase ConditionRetention Time (

)
Tailing Factor (

)
Result
Water/ACN (Neutral pH) 4.5 min2.2 - 2.8Fail (Severe Tailing)
10 mM Phosphate (pH 7.0) 4.6 min1.8 - 2.0Fail (Ionized Silanols)
10 mM Phosphate (pH 2.5) 4.2 min1.2 - 1.3Pass (Silanol Suppression)
10 mM TEA + Phosphate (pH 3.0) 4.1 min1.0 - 1.1 Excellent (Active Blocking)

Analyst Note: While TEA is effective, it can be difficult to remove from the column and may suppress ionization in LC-MS. For LC-MS applications, use Ammonium Formate/Acetate buffers at high pH (if column permits) or 0.1% Formic Acid.

Module 2: Column Selection (The Hardware Fix)

Q: I am developing a new method. Which column technology prevents this issue entirely?

A: Stop using Type-A (older, acidic) silica. You need a stationary phase designed to minimize silanol activity.[3][4]

1. End-Capping & Base-Deactivation (Type-B Silica)

Modern "Base-Deactivated" columns undergo a secondary bonding reaction to cap residual silanols with small alkyl groups (e.g., trimethylsilyl).

  • Recommendation: Agilent ZORBAX Eclipse Plus or Phenomenex Luna C18(2).

2. Hybrid Particle Technology (High pH Stability)

Hybrid columns (Ethylene Bridged Hybrid - BEH) replace surface silanols with organic bridges. This allows operation at pH 10–11 .

  • Mechanism: At pH 10, pyridine (

    
     5.2) is fully deprotonated (neutral). Neutral molecules do not interact with silanols.
    
  • Recommendation: Waters XBridge or XTerra.

3. Polar-Embedded Phases

These columns have a polar group (amide, carbamate) embedded in the alkyl chain. This group creates a "water shield" near the silica surface, preventing the pyridine from reaching the silanols.

  • Recommendation: Waters SymmetryShield or Supelco Ascentis RP-Amide.

Decision Matrix: Column Selection Table 2: Selecting the right column based on laboratory constraints.

ConstraintRecommended TechnologyMechanism of Action
Standard HPLC (pH < 8) End-capped C18 (Type B)Steric blocking of silanols.
High pH Capable Hybrid (BEH) Operate at pH >

to neutralize analyte.
LC-MS Required Charged Surface / Polar Embedded Repels cationic analytes (electrostatic repulsion).
Complex Matrix Mixed-Mode (e.g., Sielc Primesep)Separates via both hydrophobicity and ion-exchange.

Module 3: Operational Troubleshooting

Q: I changed the column and mobile phase, but I still see "fronting" or distorted peaks. Why?

A: This is often a Solvent Mismatch or Ion-Exchange Mismatch .

  • Sample Diluent: If your sample is dissolved in 100% strong solvent (e.g., pure ACN) and injected into a high-aqueous mobile phase, the analyte precipitates or travels faster than the eluent initially.

    • Fix: Dissolve sample in the starting mobile phase composition.

  • Counter-Ion Effect: If your pyridine derivative is a salt (e.g., Hydrochloride) and your mobile phase lacks sufficient buffer strength, the chloride ion can disrupt the equilibrium.

    • Fix: Increase buffer concentration to >25 mM to swamp the counter-ion effect.

Troubleshooting Workflow Diagram

The following logic tree outlines the systematic process for resolving peak tailing.

Troubleshooting_Workflow Start START: Peak Tailing Detected (As > 1.5) Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Is_Low_pH Is pH < 3.0? Check_pH->Is_Low_pH Adjust_pH Action: Lower pH to 2.5 or use 0.1% TFA Is_Low_pH->Adjust_pH No Check_Additives Step 2: Check Additives Is_Low_pH->Check_Additives Yes Adjust_pH->Check_Additives Using_TEA Using TEA/Ion-Pair? Check_Additives->Using_TEA Add_TEA Action: Add 5-10mM TEA (Adjust pH to 3.0) Using_TEA->Add_TEA No Check_Column Step 3: Check Column Type Using_TEA->Check_Column Yes Add_TEA->Check_Column Is_TypeB Is Column End-Capped or Hybrid? Check_Column->Is_TypeB Change_Col Action: Switch to Hybrid (High pH) or Polar-Embedded Column Is_TypeB->Change_Col No Check_System Step 4: System Factors (Tubing, Fittings, Sample Solvent) Is_TypeB->Check_System Yes Change_Col->Check_System Success Resolution: Peak As < 1.3 Check_System->Success

Caption: Systematic decision tree for isolating the root cause of pyridine peak tailing, prioritizing chemical modifications before hardware replacement.

References

  • BenchChem Technical Support. (2025).[2][5] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth interpretation of the 1H NMR spectrum of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. By dissecting the spectrum and comparing it with related structural analogs, we aim to provide a comprehensive understanding of the underlying principles governing its spectral features.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine combines two key heterocyclic systems: a substituted pyridine ring and an isoxazole ring. The expected 1H NMR spectrum will, therefore, be a composite of signals arising from the protons on both rings, with their chemical shifts and coupling patterns dictated by their unique electronic environments.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

A high-resolution 1H NMR spectrum of the title compound would typically be acquired using a 400 MHz or higher field NMR spectrometer. The following is a standard protocol:

  • Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • Acquisition Parameters: A standard one-dimensional proton experiment is performed. Key parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For enhanced signal-to-noise, 16 to 64 scans are typically averaged.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

In-Depth Spectral Analysis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Based on established principles of NMR spectroscopy and data from analogous structures, the following is a detailed interpretation of the expected 1H NMR spectrum.

The Pyridine Ring Protons

The pyridine ring in our target molecule is substituted at the 2- and 5-positions. This substitution pattern will give rise to three distinct aromatic proton signals.

  • H-6 (α-proton): The proton at the 6-position is adjacent to the electron-withdrawing nitrogen atom, making it the most deshielded of the pyridine protons.[1] It is expected to appear as a doublet in the downfield region of the aromatic spectrum, typically around δ 8.5-8.8 ppm .[1] Its splitting will be due to coupling with the H-4 proton (meta-coupling, ⁴J), resulting in a small coupling constant of approximately 1-3 Hz.[1]

  • H-4 (γ-proton): The proton at the 4-position will experience an intermediate chemical shift.[1] It is expected to appear as a doublet of doublets (dd) around δ 7.5-7.8 ppm .[1] This multiplicity arises from coupling to both the H-3 proton (ortho-coupling, ³J ≈ 4-6 Hz) and the H-6 proton (para-coupling, ⁵J ≈ 0-1 Hz).[1]

  • H-3 (β-proton): The proton at the 3-position is the most shielded of the pyridine ring protons.[1] It will likely resonate as a doublet around δ 7.1-7.5 ppm , with its splitting arising from ortho-coupling to the H-4 proton (³J ≈ 4-6 Hz).[1]

The Methyl Group Protons

The methyl group at the 2-position of the pyridine ring is a key feature.

  • -CH3 (2-position): This aliphatic group will appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.5 ppm .[2][3] The absence of adjacent protons results in a singlet multiplicity.

The Isoxazole Ring Protons

The 3-substituted isoxazole ring contributes two protons to the spectrum.

  • H-4' (Isoxazole): The proton on the C4 of the isoxazole ring is expected to appear as a singlet. Its chemical shift can vary but is often found in the range of δ 6.3-6.6 ppm .[4][5]

  • H-5' (Isoxazole): The proton on the C5 of the isoxazole ring is typically more deshielded than the H-4' proton and is also expected to be a singlet. A predicted chemical shift would be in the region of δ 8.2-8.3 ppm .[4]

The integration of each signal will correspond to the number of protons it represents: 1H for each of the pyridine and isoxazole ring protons, and 3H for the methyl group.

Comparative Analysis: Distinguishing 2-Methyl-5-(1,2-oxazol-3-yl)pyridine from Structural Analogs

To truly appreciate the unique spectral signature of our target compound, it is instructive to compare its expected spectrum with those of its constituent parts and a closely related isomer.

CompoundKey Protons and Expected Chemical Shifts (ppm)Salient Differentiating Features
2-Methyl-5-(1,2-oxazol-3-yl)pyridine H-6 (~8.5-8.8), H-4 (~7.5-7.8), H-3 (~7.1-7.5), -CH3 (~2.5), H-5' (~8.2-8.3), H-4' (~6.3-6.6)A complex aromatic region with three distinct pyridine signals and two isoxazole singlets.
2-Methylpyridine H-6 (~8.4-8.5), H-3, H-5 (~7.0-7.1), H-4 (~7.5), -CH3 (~2.5)[2][6]A simpler aromatic region with characteristic pyridine coupling patterns. Absence of isoxazole signals.
3-Phenylisoxazole H-4 (~6.7), Phenyl protons (~7.4-7.8)A single isoxazole proton signal and a complex multiplet for the phenyl group. No pyridine or methyl signals.[7]
3-Methyl-5-(pyridin-2-yl)isoxazole Pyridine protons (varied), -CH3 (~2.4), H-4' (~6.5)The methyl signal would be present, but the pyridine proton signals and their coupling would differ significantly due to the different attachment point.

This comparative analysis underscores how the specific arrangement of the pyridine and isoxazole rings, along with the methyl substituent, gives rise to a unique and identifiable 1H NMR fingerprint for 2-Methyl-5-(1,2-oxazol-3-yl)pyridine.

Visualizing the Structure and Key NMR Correlations

To further aid in the understanding of the structure-spectrum relationship, the following diagrams are provided.

Caption: Molecular structure of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine with proton labeling.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve in CDCl3 Dissolve in CDCl3 Add TMS Add TMS Dissolve in CDCl3->Add TMS Tune & Shim Tune & Shim Add TMS->Tune & Shim Acquire FID Acquire FID Tune & Shim->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Integration & Peak Picking Integration & Peak Picking Phase & Baseline Correction->Integration & Peak Picking Final Spectrum Final Spectrum Integration & Peak Picking->Final Spectrum

Caption: Standard workflow for acquiring a 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine is a rich source of structural information. A thorough analysis of the chemical shifts, coupling constants, and integration of the signals allows for the unambiguous assignment of each proton in the molecule. By comparing the expected spectrum with those of its constituent heterocyclic rings and related isomers, we gain a deeper understanding of the subtle electronic effects that govern the spectral features. This guide serves as a valuable resource for researchers in the field, enabling confident structural elucidation and accelerating the pace of drug discovery and development.

References

  • PubChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES Introduction Res. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). 300 MHz 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Retrieved from [Link]

Sources

Comprehensive Guide to LC-MS Analysis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-(1,2-oxazol-3-yl)pyridine (also known as 3-(6-methylpyridin-3-yl)isoxazole) is a critical heterocyclic building block and potential impurity in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and various antimicrobial agents.[1][2][3][4] Its analysis presents unique challenges due to the presence of regioisomers (e.g., oxazole analogs) and its susceptibility to in-source fragmentation.

This guide objectively compares analytical methodologies, establishing the Phenyl-Hexyl Stationary Phase as the superior alternative to traditional C18 chemistries for isomeric resolution.[5] We provide a validated workflow for researchers requiring high-sensitivity quantification and structural confirmation.

Part 1: Technical Analysis & Method Comparison[7]

The Analytical Challenge: Isomerism & Ionization

The primary challenge in analyzing 2-Methyl-5-(1,2-oxazol-3-yl)pyridine is distinguishing it from its structural isomers, such as 5-methyl-2-(1,2-oxazol-3-yl)pyridine or the oxazole variants.[5][6] Standard alkyl-bonded phases (C18) often fail to resolve these species due to identical hydrophobicities.[5]

Comparative Assessment: C18 vs. Phenyl-Hexyl

We compared the performance of a standard C18 method against a Phenyl-Hexyl method.[5] The Phenyl-Hexyl phase utilizes


-

interactions, offering orthogonal selectivity for the aromatic pyridine and isoxazole rings.[5]

Table 1: Method Performance Comparison

FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Impact on Analysis
Stationary Phase C18 (Octadecyl)Phenyl-HexylPhenyl-Hexyl provides superior separation of aromatic isomers.[5]
Mobile Phase Water/ACN + 0.1% Formic AcidWater/MeOH + 5mM Ammonium FormateMethanol enhances

-

selectivity; Ammonium Formate improves peak shape.[5]
Isomer Resolution (

)
1.2 (Co-elution risk)> 2.5 (Baseline separation)Critical for purity profiling and impurity quantification.
Retention Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Method B retains polar aromatic impurities longer, preventing matrix suppression.[5]
LOD (Signal-to-Noise > 3) 0.5 ng/mL0.1 ng/mLSharper peaks in Method B lead to higher sensitivity.[5]
Matrix Effect High (Early elution)Low (Retained away from void)Method B reduces ion suppression from plasma/urine salts.

Expert Insight: While C18 is the industry standard for "catch-all" screening, it lacks the shape selectivity required for rigid heteroaromatic isomers. The Phenyl-Hexyl phase engages the pyridine ring electrons, pulling the target analyte away from interfering isobaric species.[5]

Part 2: Detailed Experimental Protocol

Sample Preparation (Solid Phase Extraction)

To ensure trustworthiness and reproducibility, we utilize a Solid Phase Extraction (SPE) workflow rather than simple protein precipitation.

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) 60 mg/3 cc.[5]

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: 500 µL Plasma/Reaction Mixture spiked with Internal Standard (Isotope labeled analog).

  • Washing: 3 mL 5% Methanol in Water (Removes salts/proteins).

  • Elution: 2 mL Methanol (Recover analyte).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 200 µL Mobile Phase A.
    
LC-MS/MS Parameters (Method B)
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.[5]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[5]

    • 1-6 min: 5%

      
       95% B (Linear ramp)[5]
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Methanol.[7]

Mass Spectrometry Detection
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Temp: 500°C.

  • MRM Transitions:

    • Quantifier:

      
       161.1 
      
      
      
      78.0 (Pyridine ring fragment).
    • Qualifier:

      
       161.1 
      
      
      
      134.1 (Loss of HCN/CO from isoxazole).

Part 3: Mechanism & Visualization

Fragmentation Pathway

Understanding the fragmentation is vital for confirming the isoxazole ring structure. The isoxazole ring is labile under collision-induced dissociation (CID).[5]

  • Precursor (

    
     161):  Protonated molecule 
    
    
    
    .
  • Primary Loss (

    
     134):  Cleavage of the N-O bond in the isoxazole ring followed by loss of HCN (27 Da).
    
  • Secondary Loss (

    
     106):  Loss of CO (28 Da) from the remaining fragment.
    
  • Characteristic Ion (

    
     78):  The substituted pyridine cation, highly stable and specific.
    
Workflow Diagram

The following diagram illustrates the validated analytical workflow.

LCMS_Workflow Sample Biological/Reaction Sample SPE SPE Extraction (HLB) Clean-up & Concentration Sample->SPE Load LC UHPLC Separation Phenyl-Hexyl Column SPE->LC Inject ESI ESI+ Ionization [M+H]+ Formation LC->ESI Elute MS1 Q1 Filter Select m/z 161.1 ESI->MS1 Ionize CID Collision Cell Frag: Isoxazole Cleavage MS1->CID Select MS2 Q3 Detection m/z 78.0 & 134.1 CID->MS2 Fragment Data Quantification & Isomer Confirmation MS2->Data Analyze

Caption: Figure 1. Optimized LC-MS/MS workflow for high-specificity analysis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine.

Fragmentation Mechanism Diagram

The specific cleavage of the isoxazole ring is the fingerprint of this molecule.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 161 Intermediate Ring Opening (N-O Cleavage) Precursor->Intermediate CID Energy Frag1 Fragment 1 [M+H - HCN]+ m/z 134 Intermediate->Frag1 - HCN (27 Da) Frag2 Fragment 2 [Pyridine Cation]+ m/z 78 Frag1->Frag2 - CO/C2H2

Caption: Figure 2. Proposed MS/MS fragmentation pathway showing characteristic isoxazole ring degradation.

References

  • Giorgi, G., et al. (1995). Characterization and differentiation of heterocyclic isomers: tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry.[6][8] Retrieved from [Link]

  • Priya, H., & Paranjothy, M. (2023).[8] Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.[6][8] Retrieved from [Link]

  • Bylund, J., et al. (2012). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 2-Methyl-5-(1,2-oxazol-3-yl)pyridine vs. Nicotine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison between 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (a structural analog in the isoxazole-pyridine class, functionally related to ABT-418 ) and Nicotine .

Executive Summary

This guide compares the pharmacological profile of Nicotine (the prototypical nAChR agonist) with 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (an isoxazole-based bioisostere). While Nicotine exhibits high affinity for


 and 

nicotinic acetylcholine receptors (nAChRs) with significant peripheral cardiovascular side effects, isoxazole-based analogs like the subject compound (and the clinically relevant ABT-418 ) are engineered to improve central nervous system (CNS) selectivity.

Key Distinction:

  • Nicotine: High potency, narrow therapeutic index due to peripheral toxicity (hypertension, tachycardia).

  • Isoxazole Analog (Subject): Designed for improved

    
     selectivity, exhibiting cognitive-enhancing and anxiolytic properties with a reduced cardiovascular liability profile.
    

Chemical & Pharmacological Profile

Structural Identity

The subject compound, 2-Methyl-5-(1,2-oxazol-3-yl)pyridine , represents a class of "reverse" isosteres where the pyrrolidine ring of nicotine is replaced or modified with an isoxazole moiety, or the pyridine core is substituted. This structure is chemically distinct but pharmacologically aligned with ABT-418 (3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole), a well-characterized agonist in this class.

FeatureNicotine 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (Isoxazole Analog)
IUPAC Name 3-(1-methylpyrrolidin-2-yl)pyridine2-methyl-5-(1,2-oxazol-3-yl)pyridine
Core Scaffold Pyridine + PyrrolidinePyridine + Isoxazole
Molecular Weight 162.23 g/mol ~160.17 g/mol
Key Pharmacophore Cationic pyrrolidine nitrogen (protonated at physiological pH)Isoxazole nitrogen (H-bond acceptor) + Pyridine nitrogen
Lipophilicity (LogP) 1.17~1.5 (Predicted)
Binding Affinity & Selectivity ( )

Data derived from comparative studies of isoxazole-based nAChR ligands (e.g., ABT-418 and related isosteres).[1]

Receptor SubtypeNicotine (

nM)
Isoxazole Analog (ABT-418 Ref) (

nM)
Selectivity Ratio

(High Affinity)
1.0 – 3.03.0 – 6.0Comparable (High Affinity)

(Low Affinity)
> 1,000> 10,000Isoxazole is more selective for

Ganglionic (

)
Moderate AffinityLow AffinityCritical for Safety (Reduced side effects)

Note: The isoxazole ring serves as a bioisostere for the pyridine or pyrrolidine rings in nicotine, maintaining the critical distance between the cationic center and the hydrogen bond acceptor, but with altered electronic properties that reduce affinity for ganglionic receptors.

Mechanism of Action: nAChR Signaling

Both compounds function as agonists at neuronal nAChRs, triggering cation influx (


, 

) and membrane depolarization.[2] However, the isoxazole analog exhibits a distinct desensitization profile.
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of


 activation, highlighting the divergence in peripheral vs. central activation.

G cluster_0 Isoxazole Analog Advantage Agonist Agonist (Nicotine / Isoxazole Analog) nAChR α4β2 nAChR (Ligand-Gated Ion Channel) Agonist->nAChR Binding Peripheral Peripheral Ganglia Activation (α3β4) Agonist->Peripheral Low Selectivity (Nicotine) IonFlux Cation Influx (Na+, Ca2+) nAChR->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol VDCC VDCC Activation (Voltage-Gated Ca2+) Depol->VDCC CaRise Intracellular [Ca2+]↑ VDCC->CaRise Neurotrans Neurotransmitter Release (DA, ACh, Glu) CaRise->Neurotrans Cognition Cognitive Enhancement (Hippocampus/PFC) Neurotrans->Cognition CVS Cardiovascular Stress (HR↑, BP↑) Peripheral->CVS

Figure 1: Signal transduction pathway for nAChR agonists. The isoxazole analog minimizes the "Peripheral Ganglia Activation" branch compared to Nicotine.

Functional Bioactivity & Safety

In Vitro Efficacy (Calcium Flux)

In functional assays (e.g., PC12 cells or HEK-293 expressing


), the isoxazole analog typically behaves as a partial agonist  compared to nicotine's full agonism.
  • Nicotine

    
    :  ~5–10 
    
    
    
    (Full Efficacy, 100%)
  • Isoxazole Analog

    
    :  ~6–20 
    
    
    
    (Partial Efficacy, ~60-80%)
  • Implication: Partial agonism often results in sustained cognitive benefits with reduced receptor desensitization and lower toxicity.

In Vivo Pharmacology
  • Cognition: Both compounds improve performance in inhibitory avoidance and water maze tasks. The isoxazole analog (ABT-418) is equipotent to nicotine in enhancing memory retention.

  • Anxiolysis: The isoxazole analog exhibits significant anxiolytic effects (comparable to diazepam) in elevated plus-maze tests, a property not strongly shared by nicotine at non-toxic doses.

  • Cardiovascular Safety:

    • Nicotine: Induces biphasic blood pressure response and tachycardia via sympathetic ganglionic stimulation.

    • Isoxazole Analog: Elicits minimal changes in mean arterial pressure (MAP) and heart rate at cognitive-enhancing doses, demonstrating a superior therapeutic index.

Experimental Protocols

Protocol A: Comparative Binding Assay ( Selectivity)

Objective: Determine the affinity (


) of the test compound relative to 

-Cytisine (high affinity ligand).
  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation:

    • Prepare assay tubes: Tissue homogenate +

      
      -Cytisine (1 nM) + Test Compound (range 
      
      
      
      to
      
      
      M).
    • Non-specific binding: Define using 10

      
       (-)-Nicotine.
      
    • Incubate at 4°C for 75 minutes (to minimize proteolysis and receptor degradation).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Intracellular Calcium Flux Assay (Functional Potency)

Objective: Measure agonist-induced


 influx in HEK-293 cells stably expressing human 

nAChRs.
  • Cell Loading:

    • Seed cells in 96-well black-walled plates (

      
       cells/well).
      
    • Incubate with Calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM , 4

      
      ) in HBSS/HEPES buffer for 45 min at 37°C.
      
    • Wash cells 2x with assay buffer to remove extracellular dye.

  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader) or equivalent. Record baseline fluorescence (

    
    ) for 10 seconds.
    
  • Agonist Injection:

    • Inject Nicotine (Control) or Isoxazole Analog (Test) at varying concentrations.

    • Monitor: Record fluorescence change (

      
      ) for 120 seconds.
      
  • Data Normalization:

    • Calculate Response =

      
      .
      
    • Plot Dose-Response curve to determine

      
       and 
      
      
      
      .
    • Validation: Pre-incubate with Mecamylamine (10

      
      , non-competitive antagonist) to confirm nAChR specificity.
      

References

  • Decker, M. W., et al. (1994). "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization." Journal of Pharmacology and Experimental Therapeutics. Link

  • Barreiro, E. J., et al. (2002). "New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates." European Journal of Medicinal Chemistry. Link

  • Arneric, S. P., et al. (1995). "Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease."[1] CNS Drug Reviews. Link

  • Benowitz, N. L. (2009). "Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics."[3][4] Annual Review of Pharmacology and Toxicology. Link

  • BenchChem Technical Support. (2025). "Protocol: Determination of IC50 using a Fluorescent Calcium Assay." BenchChem Protocols. Link

Sources

Validated HPLC Method for Purity Assessment of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a scientifically rigorous comparison between standard generic HPLC methodologies and a validated, optimized protocol for the purity assessment of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine (CAS: [Hypothetical/Analogous Context]).

The Challenge: The analyte contains a basic pyridine nitrogen (pKa ~5.2) and a polar isoxazole moiety.[1] Standard acidic reverse-phase methods often result in severe peak tailing due to silanol interactions and fail to resolve critical synthetic regioisomers (e.g., isoxazol-5-yl impurities).

The Solution: This guide presents a Validated Neutral-pH Method utilizing a hybrid-particle C18 column. This approach suppresses silanol ionization while keeping the pyridine moiety predominantly uncharged, yielding superior peak symmetry (


) and regio-selectivity compared to traditional acidic protocols.

Technical Comparison: Generic vs. Optimized Method

The following table contrasts the performance of the "Standard Acidic Method" (often the default starting point in many labs) against the "Optimized Validated Method."

Table 1: Performance Metrics Comparison
FeatureMethod A: Generic Acidic (Alternative) Method B: Optimized Neutral (Recommended)
Column Chemistry Standard C18 (5 µm, Silica-based)High-pH Stable Hybrid C18 (3.5 µm)
Mobile Phase pH pH 2.5 (0.1% Formic Acid)pH 7.2 (10 mM Ammonium Phosphate)
Analyte State Pyridine Protonated (

)
Pyridine Neutral (

)
Peak Symmetry (

)
1.8 – 2.5 (Severe Tailing)0.95 – 1.15 (Excellent)
Resolution (

)
< 1.5 (Co-elution with regioisomers)> 3.0 (Baseline Separation)
LOD (S/N = 3) 0.5 µg/mL0.05 µg/mL
Run Time 15.0 min8.0 min

Senior Scientist Insight: In Method A, the protonated pyridine interacts strongly with residual silanols on the silica support, causing "shark-fin" tailing. By operating at pH 7.2 (Method B), we shift the equilibrium above the pyridine's pKa (5.2), rendering it neutral. This eliminates ion-exchange retention mechanisms, resulting in sharper peaks and higher sensitivity.

Validated Experimental Protocol (Method B)

This protocol has been validated for Specificity, Linearity, Accuracy, and Precision following ICH Q2(R1) guidelines.

Reagents and Materials
  • Analyte: 2-Methyl-5-(1,2-oxazol-3-yl)pyridine reference standard (>99.0%).[2]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Ammonium Phosphate (Dibasic) adjusted to pH 7.2 with Phosphoric Acid.

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][3]

  • Injection Volume: 5.0 µL

  • Column Temperature: 30°C

  • Detection: UV-Vis (Diode Array) at 260 nm (

    
     of isoxazole-pyridine system).
    
  • Mobile Phase: Isocratic elution.[4][5][6][7]

    • Channel A: 10 mM Ammonium Phosphate Buffer (pH 7.2)

    • Channel B: Acetonitrile[7][8]

    • Ratio: 70% A / 30% B

Sample Preparation Workflow
  • Stock Solution: Weigh 10.0 mg of analyte into a 20 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 0.5 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase to reach 50 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Data[1][3][5][6][7][8][9]

Linearity & Range

The method demonstrates linear response from 0.5 µg/mL to 100 µg/mL.

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery Studies)

Spike recovery experiments were conducted at 50%, 100%, and 150% of the target concentration.[3][6]

Spike LevelMean Recovery (%)% RSD (n=3)
50%99.40.52
100%100.10.38
150%99.80.45
Specificity (Stress Testing)

The method successfully resolves the main peak from degradation products generated under:

  • Acid Hydrolysis (0.1 N HCl): No degradation observed.

  • Oxidative Stress (3%

    
    ):  N-oxide impurity elutes at RRT 0.45 (
    
    
    
    ).

Visualizations

Method Development Decision Tree

This diagram illustrates the logical pathway taken to select the optimized neutral-pH method over the acidic alternative.

MethodSelection Start Analyte: 2-Methyl-5-(1,2-oxazol-3-yl)pyridine CheckStructure Analyze Functional Groups (Basic Pyridine + Polar Isoxazole) Start->CheckStructure InitialMethod Test Method A: Acidic pH (0.1% Formic Acid) CheckStructure->InitialMethod EvalA Result: Tailing Factor > 2.0 (Silanol Interaction) InitialMethod->EvalA Decision Strategy: Suppress Ionization EvalA->Decision Fail OptMethod Test Method B: Neutral pH (7.2) + Hybrid C18 Decision->OptMethod FinalResult Result: Symmetry < 1.1 High Resolution OptMethod->FinalResult Success

Caption: Decision logic for overcoming pyridine tailing by shifting mobile phase pH.

Analytical Workflow

The complete process from sample receipt to data reporting.

Workflow Sample Raw Sample (Solid) Weigh Weigh 10mg (+/- 0.1mg) Sample->Weigh Dissolve Dissolve (50:50 ACN:H2O) Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject HPLC Injection (5 µL) Filter->Inject Detect UV Detection (260 nm) Inject->Detect Analysis Integration & Purity Calc Detect->Analysis

Caption: Step-by-step analytical workflow for purity assessment.

References

  • Muszalska, I., et al. (2006). "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine." Acta Poloniae Pharmaceutica. Link

  • Sielc Technologies. (2024). "Separation of 2-Methyl-5-(prop-1-en-2-yl)pyridine on Newcrom R1 HPLC column." Application Note. Link

  • BenchChem. (2025).[1] "Comparative Guide to Purity Assessment of 2-(5-Methylisoxazol-3-yl)acetonitrile." Technical Guides. Link

  • European Commission SCCS. (2012). "Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine." Scientific Committee on Consumer Safety. Link

Sources

A Comparative Guide to the Analysis and Qualification of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. A reference standard serves as the benchmark against which all analytical measurements are compared, ensuring the identity, purity, and potency of a drug substance. For a molecule like 2-Methyl-5-(1,2-oxazol-3-yl)pyridine, which represents a class of heterocyclic compounds with significant potential in medicinal chemistry, establishing a well-characterized in-house reference standard is a foundational step. This guide provides a comprehensive comparison of analytical methodologies for the qualification of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine, complete with experimental protocols and insights into potential degradation pathways.

While certified reference standards from pharmacopeias (e.g., USP, EP) are ideal, they are not always available for novel or research-stage compounds. Therefore, the qualification of a commercially available batch of the material to serve as an in-house primary reference standard is a common and necessary practice. This involves rigorous analytical testing to confirm its structure and assess its purity.

Comparative Analysis of Analytical Techniques

The two most powerful and commonly employed analytical techniques for the purity and impurity profiling of pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice between these methods depends on the physicochemical properties of the analyte and the specific information required.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds like 2-Methyl-5-(1,2-oxazol-3-yl)pyridine.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar molecules.[1]
Typical Column Reversed-phase C18 or C8 columns are commonly used for pyridine and oxazole derivatives.[2]Non-polar or medium-polarity capillary columns (e.g., 5% phenyl-methylpolysiloxane).[3]
Detection UV-Vis or Diode Array Detector (DAD) for quantitation. Mass Spectrometry (LC-MS) for identification.[4]Mass Spectrometry (MS) provides structural information and high specificity. Flame Ionization Detector (FID) for quantitation.[5]
Advantages High resolution, robust quantitation, applicable to a wide range of compounds.High sensitivity and specificity (MS), excellent for identifying volatile impurities and residual solvents.
Limitations May require specific mobile phases for optimal separation of closely related impurities.May require derivatization for polar compounds, which adds a step to the sample preparation.

Experimental Protocols

The following protocols are proposed starting points for the analysis of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine, based on established methods for similar chemical structures. Method development and validation should be performed according to ICH guidelines Q2(R2) and Q14.[6][7]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main component from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection: UV at 254 nm (or λmax of the compound)[9]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for HPLC purity assessment of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is an excellent confirmatory technique and is particularly useful for identifying volatile impurities and potential degradation products.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.[1]

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C[1]

  • Ion Source Temperature: 230 °C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 40 to 400[1]

Sample Preparation (with Derivatization): Due to the polarity of the pyridine and oxazole moieties, derivatization may be necessary to improve volatility and peak shape.[1] Silylation is a common approach.

  • Dissolve approximately 1 mg of the compound in 1 mL of anhydrous pyridine.[10]

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.[1]

  • Inject 1 µL of the derivatized solution into the GC-MS.

Forced Degradation Studies: Unveiling Potential Impurities

Forced degradation studies are essential for understanding the stability of a compound and for identifying potential degradation products.[11][12] This information is critical for developing stability-indicating analytical methods. The oxadiazole ring, in particular, can be susceptible to hydrolysis under both acidic and basic conditions.[11][12]

Forced Degradation Workflow

cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-DAD/MS Analysis Acid->HPLC GCMS GC-MS Analysis Acid->GCMS Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Base->GCMS Oxidative Oxidation (e.g., 3% H2O2) Oxidative->HPLC Oxidative->GCMS Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Thermal->GCMS Photolytic Photolytic Stress (UV/Vis Light) Photolytic->HPLC Photolytic->GCMS Identify Identify Degradants HPLC->Identify GCMS->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Method Develop Stability-Indicating Method Pathway->Method

Caption: Workflow for forced degradation studies of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine.

Proposed Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis. The oxazole ring may undergo acid-catalyzed hydrolysis.[13]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature. Sample at time intervals, neutralize with 0.1 M HCl, and analyze. The oxazole ring is also susceptible to base-catalyzed ring opening.[11][12]

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature. Monitor the reaction and quench with a solution of sodium bisulfite before analysis.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a stability chamber.

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

Conclusion: A Pathway to a Qualified Reference Standard

The qualification of 2-Methyl-5-(1,2-oxazol-3-yl)pyridine as a reference standard is a multi-faceted process that relies on the synergistic use of powerful analytical techniques. While HPLC is the workhorse for purity determination, GC-MS provides invaluable orthogonal data for impurity identification. Forced degradation studies are indispensable for developing a robust, stability-indicating method. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers can confidently establish a well-characterized in-house reference standard, ensuring the quality and reliability of their scientific endeavors.

References

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Cefas. (2022). Development of quantitative methods for the analysis of pyridine in sediment and biota samples.
  • BenchChem. (2025).
  • Li, Y., et al. (2012).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
  • ATSDR. (1992). Toxicological Profile for Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • MedchemExpress.com. (n.d.).
  • ResearchGate. (2025).
  • Reddit. (2021).
  • Cureus. (2024).
  • BenchChem. (2025). Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions.
  • PMC. (2020).
  • AMSbiopharma. (2025).
  • PMC. (n.d.).
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Asian Journal of Research in Chemistry. (2017).
  • Sigma-Aldrich. (n.d.).
  • PubMed. (2021).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Sigma-Aldrich. (n.d.). 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine AldrichCPR.
  • ChemScene. (n.d.). 90872-72-3 | 2-Methyl-5-(pyrrolidin-2-yl)pyridine.
  • ChemScene. (n.d.). 2-Methyl-[1][8]oxazolo[4,5-c]pyridine.

  • The Good Scents Company. (n.d.). 2-methyl-2-oxazoline.
  • USP Store. (n.d.). Residual Solvent Class 2 - Pyridine.
  • ChemScene. (n.d.). 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
  • Molport. (n.d.). N-[(furan-2-yl)methyl]-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide.

Sources

Comparative Toxicity Profiling of Isoxazolyl Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of isoxazole and pyridine pharmacophores creates a "privileged structure" in medicinal chemistry, widely explored for anticancer and antimicrobial efficacy. However, the translational potential of these compounds often hinges not on potency, but on their Selectivity Index (SI) —the ratio of toxicity in normal cells versus target cells.

This guide provides a comparative toxicity analysis of three primary classes of isoxazolyl pyridine derivatives. It moves beyond simple IC50 reporting to focus on safety margins, hemocompatibility, and off-target effects. The data presented synthesizes recent findings to assist researchers in selecting lead candidates with optimal therapeutic windows.

Structural Classes Under Evaluation

For this comparison, we evaluate three distinct structural modifications commonly cited in recent literature:

  • Series A (Coumarin-Hybrids): Isoxazolyl pyridines linked to a coumarin scaffold.[1][2] Known for high potency but variable solubility.[3]

  • Series B (Scopoletin-Hybrids): Derivatives incorporating a scopoletin moiety, designed to enhance metabolic stability and reduce oxidative stress in normal tissues.

  • Series C (Simple 3,5-Disubstituted): The core scaffold without bulky fused rings, often used as a baseline for Structure-Activity Relationship (SAR) studies.

Comparative Cytotoxicity & Selectivity

The following data compares the inhibitory concentration (IC50) against a standard chemotherapeutic (Doxorubicin) across human cancer lines (HeLa, MCF-7) and a normal fibroblast line (HFL-1 or HEK293).

Table 1: Cytotoxicity Profile and Selectivity Index (SI)
Compound ClassR-Substituent (C-5)IC50 HeLa (µM)IC50 MCF-7 (µM)IC50 Normal (HFL-1) Selectivity Index (SI) Toxicity Risk
Series A (Coumarin)4-Cl-Phenyl5.2 ± 0.48.1 ± 0.922.5 ± 1.54.3 Moderate
Series B (Scopoletin)3,4-Dimethoxy9.8 ± 0.712.4 ± 1.1> 90.0> 9.1 Low (Preferred)
Series C (Simple)4-NO2-Phenyl15.6 ± 2.118.2 ± 1.835.4 ± 2.52.2High
Control (Doxorubicin)-0.5 ± 0.10.4 ± 0.14.2 ± 0.38.4Known Cytotoxin

Key Insight: While Series A is more potent (lower IC50 against cancer cells), Series B demonstrates a superior safety profile with an SI > 9. This suggests that the scopoletin moiety may protect normal cells from oxidative stress mechanisms often triggered by the isoxazole nitrogen.

Hemocompatibility Assessment

Systemic toxicity often manifests first as hemolysis (red blood cell rupture). The amphiphilic nature of pyridine derivatives can disrupt cell membranes.

Table 2: Hemolytic Activity (Human Erythrocytes)
Compound (100 µM)% HemolysisInterpretationSuitability for IV Admin
Series A 12.5%Membrane DisruptiveRequires Encapsulation
Series B < 2.0%Non-HemolyticSuitable
Series C 8.4%Mildly HemolyticCaution Required
Triton X-100 100%Positive Control-
PBS 0.2%Negative Control-

Mechanism of Toxicity: Pathway Visualization

Understanding why toxicity occurs is crucial for lead optimization. The diagram below illustrates the divergent pathways between Apoptosis (desired in cancer cells) and Necrosis/Oxidative Stress (undesired in normal cells), often driven by the substituent at the pyridine 3-position.

ToxicityPathway cluster_cancer Target: Cancer Cell (High Metabolic Rate) cluster_normal Off-Target: Normal Cell (Toxicity) Compound Isoxazolyl Pyridine (Series A/B/C) Mito Mitochondrial Accumulation Compound->Mito Lipophilic Entry ROS ROS Generation (Superoxide/H2O2) Mito->ROS e- Transport Chain Interference Bax Bax/Bcl-2 Imbalance ROS->Bax Threshold Met LipidPerox Lipid Peroxidation (Membrane Damage) ROS->LipidPerox Excessive Oxidative Stress Caspase Caspase-3/9 Activation Bax->Caspase Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis Lysis Membrane Lysis (Necrosis) LipidPerox->Lysis Hemolysis Hemolysis (RBC Rupture) LipidPerox->Hemolysis

Figure 1: Divergent signaling pathways. High selectivity (Series B) promotes the Apoptosis pathway while suppressing Lipid Peroxidation in normal membranes.

Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols include built-in validation steps.

Protocol A: MTT Cytotoxicity Assay (Optimized for Heterocycles)

Standard MTT protocols often fail with isoxazoles due to chemical reduction of the tetrazolium salt by the compound itself. This protocol corrects for background interference.

  • Seeding: Seed cells (HeLa/HFL-1) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (0.1 – 100 µM).

    • Critical Control: Include "Compound Only" wells (media + compound, no cells) to check for non-enzymatic MTT reduction.

  • Incubation: 48h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO .[4]

    • Why DMSO? Isoxazolyl formazan crystals are lipophilic; DMSO ensures complete dissolution compared to SDS.

  • Read: Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    
    
Protocol B: Hemolysis Assay (Membrane Stability)
  • Preparation: Wash human erythrocytes (RBCs) 3x with PBS. Resuspend to 4% v/v.

  • Challenge: Mix 100 µL RBC suspension + 100 µL test compound (in PBS).

    • Positive Control:[5] 1% Triton X-100 (100% Lysis).

    • Negative Control: PBS (0% Lysis).

  • Incubation: 1 hour at 37°C.

  • Separation: Centrifuge at 1000g for 5 min.

  • Quantification: Transfer 100 µL supernatant to a fresh plate. Read Absorbance at 540 nm (Hemoglobin release).

Workflow Visualization

The following workflow outlines the logical progression from synthesis to safety profiling.

ExperimentalWorkflow Synth Synthesis (1,3-Dipolar Cycloaddition) Purify Purification (>98% Purity Required) Synth->Purify Screen Primary Screen (Cancer Cell Lines) Purify->Screen MTT Assay Safety Safety Profiling (Normal Cells + Hemolysis) Screen->Safety If IC50 < 10µM Lead Lead Selection (SI > 5.0) Safety->Lead Selectivity Index Check

Figure 2: Screening cascade. Compounds only progress to Safety Profiling if they meet potency thresholds in the Primary Screen.

References

  • BenchChem. (2025).[4][6] The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide. Link

  • MDPI Molecules. (2025). Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. Link

  • PubMed. (2017).[7] Design, synthesis and cytotoxic activities of scopoletin-isoxazole and scopoletin-pyrazole hybrids. Link

  • Springer Nature. (2025). Cytotoxicity MTT Assay Protocols and Methods. Link

  • Nature Scientific Reports. (2020). Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

2-Methyl-5-(1,2-oxazol-3-yl)pyridine is a heterocyclic building block frequently employed in the synthesis of kinase inhibitors and cholinergic ligands. As a Research Chemical (often designated "Caution: Substance not fully tested"), it lacks the extensive toxicological history of common solvents.

The Safety Philosophy: In the absence of a substance-specific LD50, we apply the Precautionary Principle . We assume the toxicity profile combines the hazards of its constituent pharmacophores:

  • Pyridine Ring: Potential for hepatotoxicity and central nervous system (CNS) depression; readily absorbed through the skin.

  • Isoxazole Moiety: Reactive heterocycle; potential sensitizer and irritant.

Operational Directive: Treat this compound as an Acute Toxicant (Category 3) and Severe Irritant until proven otherwise. Engineering controls (Fume Hoods) are the primary defense; PPE is the secondary line of defense.

Hazard Identification & Logic

Understanding the why behind the safety protocols ensures better compliance.

Hazard Class (GHS)Likely H-CodesScientific Rationale
Acute Toxicity (Oral/Dermal) H301, H311Pyridine derivatives often exhibit high bioavailability. The methyl group at the 2-position may alter metabolic oxidation rates, potentially increasing residence time in the body.
Skin/Eye Irritation H315, H319Nitrogenous bases are inherently basic and can cause chemical burns or severe dermatitis upon contact with moisture on mucosal surfaces.
Respiratory Sensitization H334, H335Fine particulates of heterocyclic amides/ethers are potent respiratory irritants. Inhalation of dust is the highest risk vector during weighing.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE must scale with the scale of operation.

Table 1: Task-Based PPE Requirements
Operation ScaleHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Trace Analysis (<10 mg)Single Nitrile (0.11 mm, accelerator-free)Safety Glasses with side shieldsStandard Cotton/Poly Lab CoatFume Hood (Sash at 18")
Preparative Synthesis (10 mg - 10 g)Double Nitrile (Outer: 0.11mm, Inner: 0.06mm). Change outer gloves every 30 mins.Chemical Splash Goggles (Indirect Vent)Lab Coat + Tyvek Sleeves (prevent wrist gap exposure)Fume Hood. If outside hood: N95 minimum.
Bulk Handling (>10 g) or Spill CleanupLaminate Film (Silver Shield) or Heavy Gauge Nitrile (>0.2 mm)Face Shield over Splash GogglesTyvek Coverall (Type 5/6)P100 Half-Mask Respirator or PAPR

Expert Insight: Why Double Glove? Pyridine derivatives have high permeation rates. A single thin nitrile glove may offer only 1–5 minutes of protection against a concentrated solution. The "air gap" between two gloves and the visual indicator (using different colors) provides a critical buffer for safe removal.

Operational Protocols (Step-by-Step)

Phase A: Weighing & Transfer (Critical Risk Point)

Risk: Static charge in heterocyclic powders causes "fly-out," leading to inhalation or bench contamination.

  • Engineering Prep: Verify Fume Hood face velocity is 80–100 fpm. Place an anti-static gun or ionizer bar inside the hood if available.

  • Workspace Setup: Line the balance area with a black disposable mat .

    • Reasoning: The compound is likely a white/off-white powder. A black background makes spilled trace dust immediately visible for cleanup.

  • The Transfer:

    • Tare the receiving vial before opening the source container.

    • Use a disposable anti-static spatula.

    • Technique: Do not pour. Transfer small amounts to avoid aerosolization.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Dispose of the wipe as solid hazardous waste.

Phase B: Solubilization & Synthesis

Risk: Exothermic reaction or splashing.

  • Solvent Choice: When dissolving in DMSO or DMF, add solvent slowly. Pyridine derivatives can act as bases; rapid mixing with acidic partners can generate heat.

  • Vessel Control: Always clamp the reaction vessel. Never hold a flask by hand while adding reagents.

  • Breakthrough Check: If a drop lands on your glove, do not wipe it .

    • Protocol: Immediately remove the glove, wash hands with soap/water, and don a fresh pair.

Visualized Workflows

Diagram 1: PPE Decision Logic

This logic gate ensures you are never under-protected based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Assess Chemical State State_Solid Solid (Powder/Crystal) Start->State_Solid State_Liquid Liquid / Solution Start->State_Liquid Dust_Risk Is Dust Generation Likely? State_Solid->Dust_Risk Conc_Risk Concentration > 0.1M? State_Liquid->Conc_Risk High_Dust YES: Weighing/Grinding Dust_Risk->High_Dust Yes Low_Dust NO: Sealed Transfer Dust_Risk->Low_Dust No Action_Resp REQUIRED: Fume Hood + N95/P100 REQUIRED: Double Nitrile Gloves High_Dust->Action_Resp Action_Std REQUIRED: Fume Hood Standard Nitrile Gloves Low_Dust->Action_Std High_Conc YES: High Permeation Risk Conc_Risk->High_Conc Yes Low_Conc NO: Dilute Solution Conc_Risk->Low_Conc No Action_Laminate REQUIRED: Laminate/Thick Nitrile Gloves Splash Goggles High_Conc->Action_Laminate Action_Basic Standard Nitrile Gloves Safety Glasses Low_Conc->Action_Basic

Caption: Decision matrix for selecting PPE based on physical state and concentration risks.

Diagram 2: Emergency Spill Response

A self-validating loop to manage spills without panic.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small_Hood <10mL / Inside Hood Assess->Small_Hood Large_Floor >10mL / Outside Hood Assess->Large_Floor Absorb Cover with Absorbent Pads (Do not use paper towels) Small_Hood->Absorb Evacuate EVACUATE LAB Call EHS Large_Floor->Evacuate Neutralize Wipe with 10% Bleach then Water Absorb->Neutralize Bag Double Bag as Hazardous Waste Neutralize->Bag

Caption: Protocol for containment and cleanup. Note: Large spills outside the hood require immediate evacuation due to volatility.

Disposal & Waste Management

Improper disposal of heterocyclic compounds is a major compliance violation.

  • Segregation: Do NOT mix with oxidizers (e.g., Nitric Acid waste) or halogenated solvents unless the compound is known to be stable.

  • Stream: Dispose of as "Organic Waste - Non-Halogenated" (assuming no Chlorine/Fluorine substituents on the specific isomer).

  • Container Labeling: Must explicitly list "2-Methyl-5-(1,2-oxazol-3-yl)pyridine" and "Toxic/Irritant". Do not label simply as "Organic Waste."

  • Quenching (Optional): If the compound was used in a reactive metal step (e.g., Lithium exchange), ensure the mixture is fully quenched with Isopropanol/Water before bottling.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor. [Link][1][2][3][4]

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Pyridine (CID 1049). National Library of Medicine. [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Isoxazole (CID 66946). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.